25N-N1-Nap
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-nitrophenyl)-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C21H22N2O4/c1-26-20-13-19(23(24)25)21(27-2)12-16(20)10-11-22-14-17-8-5-7-15-6-3-4-9-18(15)17/h3-9,12-13,22H,10-11,14H2,1-2H3 |
Clé InChI |
ALVHBRTUOXXMDK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 25N-N1-Nap
For Researchers, Scientists, and Drug Development Professionals
Abstract
25N-N1-Nap is a novel phenethylamine (B48288) derivative belonging to the 25-NB class of serotonergic compounds. It is distinguished by its unique mechanism of action as a potent, β-arrestin-biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor. This functional selectivity confers a specific pharmacological profile, characterized by potential antipsychotic-like effects without the hallucinogenic activity typically associated with 5-HT2A receptor agonists. This document provides a comprehensive overview of the molecular mechanism, signaling pathways, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
The primary molecular target of this compound is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Unlike classical psychedelic agonists such as LSD or psilocybin, which activate both Gq/G11-protein-mediated and β-arrestin-mediated signaling pathways, this compound exhibits significant functional selectivity.
This compound potently and efficaciously recruits β-arrestin 2 to the 5-HT2A receptor.[1] Conversely, it demonstrates weak to negligible activity in activating the canonical Gq/G11 signaling cascade, which is responsible for the production of inositol (B14025) phosphates and subsequent calcium mobilization.[1] This biased agonism is the cornerstone of its distinct pharmacological profile. The engagement of the β-arrestin pathway, in the absence of significant Gq activation, is linked to the compound's observed antipsychotic-like properties and its lack of psychedelic potential, as measured by the head-twitch response (HTR) in murine models.[1]
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: Signaling pathway of this compound at the 5-HT2A receptor.
Quantitative Pharmacological Data
The functional selectivity of this compound has been quantified through various in vitro assays. The following tables summarize the available data for its activity at the human 5-HT2A receptor.
Table 1: Receptor Binding Affinities
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT2A | [3H]ketanserin | Data not available |
| 5-HT2B | Data not available | Data not available |
| 5-HT2C | Data not available | Data not available |
(Note: Specific binding affinity (Ki) values for this compound are not explicitly provided in the primary literature reviewed. However, it is characterized as a potent agonist.)
Table 2: Functional Activity at the 5-HT2A Receptor
| Signaling Pathway | Assay | Potency (EC50, nM) | Efficacy (% of 5-HT) |
|---|---|---|---|
| Gq/G11 Dissociation | BRET | >1000 | ~10% |
| β-Arrestin 2 Recruitment | BRET | ~10 - 50 | ~100% |
(Note: The values are estimations based on graphical representations in Wallach et al., 2023. Precise numerical data would require access to the source dataset.)
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specialized in vitro and in vivo assays. The detailed methodologies for these key experiments are outlined below.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein Activation and β-Arrestin Recruitment
BRET assays are a common method to measure protein-protein interactions in live cells, making them ideal for studying GPCR signaling.
Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of Gq protein and β-arrestin 2 to the 5-HT2A receptor.
General Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
For the Gq assay, cells are transiently co-transfected with plasmids encoding for 5-HT2A receptor, Gαq tagged with Renilla luciferase (Rluc), and Gγ2 tagged with a fluorescent acceptor like Venus.
-
For the β-arrestin assay, cells are co-transfected with 5-HT2A receptor tagged with a BRET donor (e.g., Rluc8) and β-arrestin 2 tagged with a BRET acceptor (e.g., Venus).[2][3]
-
-
Cell Plating:
-
24-48 hours post-transfection, cells are harvested and plated into white, 96-well microplates.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Immediately after, the diluted compound is added to the respective wells.
-
-
Signal Detection:
-
The plate is read using a microplate reader capable of simultaneously measuring the luminescence emitted by the donor (Rluc) and the acceptor (Venus).
-
The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
The change in BRET ratio is plotted against the logarithm of the agonist concentration.
-
Dose-response curves are fitted using a nonlinear regression model to determine the EC50 (potency) and Emax (efficacy) values.
-
Experimental Workflow for BRET Assays
Caption: General experimental workflow for BRET-based signaling assays.
Mouse Head-Twitch Response (HTR) Assay
The HTR in mice is a well-established behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation.[4][5]
Objective: To determine if this compound induces a head-twitch response in mice, indicative of psychedelic-like activity.
General Protocol:
-
Animals:
-
Male C57BL/6J mice are commonly used.[4]
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Mice are administered the compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.
-
-
Behavioral Observation:
-
Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
-
The observation period typically lasts for 30-60 minutes.
-
Head twitches, which are rapid, rotational movements of the head, are counted by a trained observer blind to the experimental conditions. Alternatively, automated systems using video tracking or magnet-based detectors can be employed for quantification.[6][7]
-
-
Data Analysis:
-
The total number of head twitches for each mouse during the observation period is recorded.
-
The mean number of head twitches for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the drug-treated groups to the vehicle control group.
-
Conclusion
This compound represents a significant advancement in the field of serotonergic pharmacology. Its mechanism of action as a potent β-arrestin-biased agonist at the 5-HT2A receptor decouples the hallucinogenic effects from other potential therapeutic actions mediated by this receptor. This functional selectivity opens new avenues for the development of non-psychedelic therapeutics targeting the 5-HT2A system for psychiatric disorders. Further research is warranted to fully elucidate the downstream consequences of β-arrestin-biased signaling and to explore the full therapeutic potential of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
25N-N1-Nap: A Technical Guide to its Biased Agonism at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 2A receptor (5-HT2A) is a well-established target for a variety of therapeutic agents, particularly in the realm of neuropsychiatric disorders. The discovery of functional selectivity, or biased agonism, has opened new avenues for drug design, allowing for the development of ligands that preferentially activate specific downstream signaling pathways. This technical guide provides an in-depth overview of 25N-N1-Nap, a phenethylamine (B48288) derivative of the 25-NB class, which has been identified as a potent and selective biased agonist at the 5-HT2A receptor. This document will detail its unique signaling properties, the experimental methodologies used for its characterization, and the quantitative data supporting its classification as a β-arrestin-biased agonist with potential therapeutic implications.
Core Concept: Biased Agonism at the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), canonically signals through the Gq/11 pathway upon activation by an agonist. This leads to the activation of phospholipase C (PLC), initiating a cascade that results in the production of inositol (B14025) phosphates (IPs) and the release of intracellular calcium. This Gq-mediated signaling is associated with the hallucinogenic or psychedelic effects of certain 5-HT2A agonists.
However, the 5-HT2A receptor can also signal through a G protein-independent pathway involving the recruitment of β-arrestin proteins. β-arrestin signaling is implicated in receptor desensitization, internalization, and the activation of distinct downstream effectors, potentially leading to different physiological outcomes.
A biased agonist is a ligand that, upon binding to a receptor, stabilizes a conformation that preferentially activates one signaling pathway over another. This compound is a prime example of a β-arrestin-biased agonist at the 5-HT2A receptor, demonstrating robust recruitment of β-arrestin2 with significantly attenuated activation of the Gq pathway.[1][2][3] This profile distinguishes it from classical psychedelic agonists, which typically activate both pathways more balancedly.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT2A receptor, comparing its activity in Gq- and β-arrestin2-mediated signaling pathways. Data is primarily derived from studies utilizing Bioluminescence Resonance Energy Transfer (BRET) assays.
Table 1: Gq Dissociation Assay Data for this compound at the 5-HT2A Receptor
| Compound | pEC50 (M) | Emax (% of 5-HT) |
| This compound | 7.7 | 13 |
Data from Wallach et al., 2023.[1][2][3]
Table 2: β-arrestin2 Recruitment Assay Data for this compound at the 5-HT2A Receptor
| Compound | pEC50 (M) | Emax (% of 5-HT) |
| This compound | 8.2 | 104 |
Data from Wallach et al., 2023.[1][2][3]
Signaling Pathway of this compound at the 5-HT2A Receptor
The diagram below illustrates the biased signaling mechanism of this compound at the 5-HT2A receptor.
Caption: Biased signaling of this compound at the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assays for Gq Dissociation and β-arrestin2 Recruitment
This protocol is adapted from methodologies described in Wallach et al., 2023.[1][2][3]
Objective: To quantify the ability of a ligand to promote the dissociation of the Gq protein from the 5-HT2A receptor or the recruitment of β-arrestin2 to the receptor.
Materials:
-
HEK293T cells
-
Plasmids encoding:
-
5-HT2A receptor fused to Renilla luciferase (Rluc8)
-
Venus-tagged β-arrestin2
-
Gαq fused to Rluc8, Gβ3, and Gγ9 fused to Venus
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS)
-
Coelenterazine (B1669285) h (BRET substrate)
-
96-well white opaque microplates
-
Luminometer/plate reader capable of measuring BRET
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
For Gq dissociation assay, co-transfect cells with plasmids for 5-HT2A-Rluc8, Venus-Gβ3, and Gγ9.
-
For β-arrestin2 recruitment assay, co-transfect cells with plasmids for 5-HT2A-Rluc8 and Venus-β-arrestin2.
-
Incubate transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in assay buffer.
-
Dispense cell suspension into the wells of a 96-well plate.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound and control compounds.
-
Add compounds to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc8 emission (e.g., 480 nm) and one for the Venus emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (480 nm).
-
Normalize the data to the response of a reference agonist (e.g., 5-HT).
-
Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a behavioral assay used to assess the in vivo psychedelic potential of 5-HT2A receptor agonists.[4]
Objective: To determine if this compound induces head-twitches in mice, a behavior strongly correlated with Gq-mediated 5-HT2A receptor activation and psychedelic effects in humans.
Materials:
-
Male C57BL/6J mice
-
This compound and control compounds (e.g., a known psychedelic like DOI or 25CN-NBOH)
-
Vehicle solution
-
Observation chambers
-
Video recording equipment or a magnetometer system for automated detection
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Dissolve this compound and control compounds in the appropriate vehicle.
-
Administer the compounds to the mice via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
-
Observation Period:
-
Place each mouse individually into an observation chamber.
-
Record the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
-
HTR Quantification:
-
A trained observer, blind to the experimental conditions, manually counts the number of head-twitches. A head-twitch is characterized by a rapid, side-to-side rotational movement of the head.
-
Alternatively, use an automated system with video analysis software or a head-mounted magnet and a magnetometer to detect and quantify HTRs.
-
-
Data Analysis:
-
Compare the number of head-twitches induced by this compound to the vehicle control and the positive control groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.
-
Results for this compound: Studies have consistently shown that this compound does not induce the head-twitch response in mice, even at high doses.[1][2][3] This is in stark contrast to classic 5-HT2A agonists and supports its classification as a non-psychedelic, β-arrestin-biased agonist.
Experimental Workflow for Characterizing a Biased 5-HT2A Agonist
The following diagram outlines a typical experimental workflow for identifying and characterizing a biased agonist at the 5-HT2A receptor.
Caption: Workflow for characterizing a biased 5-HT2A agonist.
Conclusion
This compound represents a significant advancement in the field of 5-HT2A receptor pharmacology. Its distinct β-arrestin-biased signaling profile, characterized by potent β-arrestin2 recruitment and minimal Gq activation, translates to a lack of psychedelic-like effects in preclinical models. This unique mechanism of action makes this compound and similar biased agonists promising candidates for the development of novel therapeutics for neuropsychiatric disorders, potentially offering the benefits of 5-HT2A receptor modulation without the hallucinogenic properties of classical agonists. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to explore the therapeutic potential of biased agonism at the 5-HT2A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
A Technical Guide to 25N-N1-Nap: A Novel Biased 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and pharmacological properties of 25N-N1-Nap, a recently identified phenethylamine (B48288) derivative with significant potential in neuroscience research and therapeutic development. This compound, chemically known as 2-(2,5-dimethoxy-4-nitrophenyl)-N-(naphthalen-1-ylmethyl)ethanamine, is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. A key feature of this compound is its biased agonism, preferentially activating the β-arrestin 2 signaling pathway over the canonical Gq-mediated pathway. This unique signaling profile is associated with antipsychotic-like effects in preclinical models, without inducing the head-twitch response typically linked to psychedelic activity. This document details the compound's chemical properties, provides a putative synthesis protocol based on established chemical reactions, summarizes its pharmacological data, and illustrates the key signaling pathways involved in its mechanism of action.
Chemical Structure and Properties
This compound is a derivative of the 25-NB class of phenethylamines. Its structure is characterized by a 2,5-dimethoxy-4-nitrophenyl moiety linked via an ethylamine (B1201723) chain to a naphthalen-1-ylmethyl group at the amine.
| Identifier | Value |
| IUPAC Name | 2-(2,5-dimethoxy-4-nitrophenyl)-N-(naphthalen-1-ylmethyl)ethanamine |
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 2865185-31-3 |
| Synonyms | 25N-NM1Nap, Compound 16 |
Synthesis of this compound
Experimental Workflow: Putative Synthesis
The following diagram outlines the logical workflow for the synthesis of this compound.
Detailed Putative Protocol
Step 1: Imine Formation
-
To a solution of 2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 1-naphthaldehyde (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding Schiff base (imine) intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction to the Amine
-
Once imine formation is complete, the reaction mixture is cooled in an ice bath.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5-2.0 eq), is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Pharmacological Data
This compound is a potent 5-HT2A receptor agonist with a distinct bias towards the β-arrestin 2 pathway. The following table summarizes the quantitative pharmacological data from in vitro assays.[1][2]
| Assay | Parameter | Value |
| 5-HT2A Receptor - Gq Signaling | EC50 (nM) | ~1,000 |
| Emax (%) | ~10 | |
| 5-HT2A Receptor - β-arrestin 2 Recruitment | EC50 (nM) | ~100 |
| Emax (%) | ~80 |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy, relative to a reference agonist.
Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
The therapeutic potential of this compound stems from its ability to selectively activate specific intracellular signaling cascades upon binding to the 5-HT2A receptor.
Gq Signaling Pathway (Minimally Activated)
The canonical signaling pathway for the 5-HT2A receptor involves coupling to the Gq alpha subunit of the heterotrimeric G protein. This pathway is associated with the psychedelic effects of other 5-HT2A agonists. This compound demonstrates very low efficacy in activating this cascade.
β-arrestin 2 Signaling Pathway (Preferentially Activated)
This compound robustly recruits and activates β-arrestin 2. This pathway is implicated in receptor internalization and the modulation of distinct downstream effectors, potentially contributing to the observed antipsychotic-like effects without inducing psychedelic responses.
Conclusion and Future Directions
This compound represents a significant advancement in the development of functionally selective 5-HT2A receptor agonists. Its unique pharmacological profile, characterized by a strong bias for the β-arrestin 2 pathway, opens new avenues for investigating the distinct roles of 5-HT2A receptor signaling in both normal brain function and neuropsychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this compound and other β-arrestin-biased 5-HT2A agonists for conditions such as psychosis and other CNS disorders, where modulation of this pathway may offer a novel treatment strategy with an improved side-effect profile compared to non-biased serotonergic agents.
References
An In-depth Technical Guide to β-Arrestin 2 Pathway Activation by a Biased Agonist
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the activation of the β-arrestin 2 signaling pathway by a hypothetical G protein-coupled receptor (GPCR) biased agonist, herein referred to as "25N-N1-Nap." The document details the molecular mechanisms, downstream signaling cascades, and the experimental protocols used to characterize such interactions. All data presented are illustrative and intended to provide a framework for the evaluation of novel biased agonists.
Introduction to Biased Agonism and the β-Arrestin 2 Pathway
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs can signal through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.[1][2][3][4]
Traditionally, β-arrestins (β-arrestin 1 and β-arrestin 2) were known for their role in desensitizing G protein signaling and promoting receptor internalization.[3][5] However, it is now well-established that β-arrestins also act as versatile scaffold proteins, initiating their own signaling cascades that are independent of G protein activation.[6][7][8]
Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[2][3][4][9][10] A β-arrestin-biased agonist, such as our hypothetical this compound, would selectively engage and activate the β-arrestin pathway with greater efficacy and/or potency than the G protein pathway. This offers the therapeutic potential to fine-tune cellular responses, maximizing desired effects while minimizing the side effects associated with G protein signaling.[3][4]
The Molecular Mechanism of β-Arrestin 2 Recruitment
The activation of the β-arrestin 2 pathway by an agonist like this compound involves a series of orchestrated molecular events:
-
Agonist Binding and Receptor Conformational Change: The binding of this compound to the GPCR induces a specific conformational change in the receptor. This conformation is distinct from that induced by a G protein-biased or a balanced agonist.[2]
-
GPCR Phosphorylation: This distinct receptor conformation exposes specific serine and threonine residues on the intracellular loops and C-terminal tail of the GPCR to G protein-coupled receptor kinases (GRKs). GRKs then phosphorylate these residues, creating a specific "phosphorylation barcode."[2]
-
β-Arrestin 2 Recruitment and Binding: The phosphorylated receptor acts as a high-affinity binding site for β-arrestin 2. β-arrestin 2 recognizes and binds to this specific phosphorylation pattern.[5][11]
-
Conformational Change in β-Arrestin 2: Upon binding to the phosphorylated GPCR, β-arrestin 2 undergoes its own conformational change, which allows it to engage with various downstream signaling partners.
Below is a diagram illustrating the general signaling pathway of β-arrestin 2 recruitment.
Caption: β-Arrestin 2 recruitment to an activated GPCR.
Downstream Signaling Cascades Activated by β-Arrestin 2
Once activated, β-arrestin 2 can scaffold and activate several key signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[7][8]
The β-arrestin 2-mediated activation of ERK is often characterized by:
-
Sustained Activation: Unlike the transient ERK activation mediated by G proteins, β-arrestin-dependent ERK signaling is often sustained over a longer period.[8]
-
Compartmentalization: The signaling complexes are typically localized to endosomal compartments following receptor internalization, rather than being broadly distributed in the cytoplasm or nucleus.[8]
This can lead to distinct cellular outcomes, including regulation of gene expression, cell proliferation, and survival.[12] Other signaling molecules that can be regulated by β-arrestin 2 include Src family kinases, and components of the NF-κB and Hippo signaling pathways.[6][7][13]
The diagram below illustrates the downstream MAPK/ERK signaling pathway initiated by β-arrestin 2.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestin 1 and 2 differentially regulate heptahelical receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease [mdpi.com]
- 10. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure of β-Arrestin 2 in Complex with CXCR7 Phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β–arrestin-2 regulation of the cAMP response element binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Arrestin 2 suppresses the activation of YAP by promoting LATS kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of 5-HT2A Receptor Activation: A Technical Analysis of 25N-N1-Nap and the Head-Twitch Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The serotonin (B10506) 2A (5-HT2A) receptor is a key modulator of complex brain functions and a primary target for psychedelic drugs. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for psychedelic potential, strongly correlated with agonist-induced activation of the Gq signaling pathway. This technical guide delves into the pharmacological profile of 25N-N1-Nap, a β-arrestin-biased 5-HT2A receptor agonist. By examining its distinct signaling properties in contrast to canonical psychedelics, we explore the molecular determinants that dissociate Gq-mediated signaling, and consequently the head-twitch response, from β-arrestin recruitment. This analysis provides a framework for the rational design of 5-HT2A receptor ligands with tailored signaling profiles, potentially separating therapeutic effects from psychedelic activity.
Introduction
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a focal point in neuroscience research due to its role in a myriad of physiological and pathological processes, including learning, memory, and mood regulation. Its activation is also the primary mechanism of action for classic psychedelic compounds like psilocybin and LSD. A critical in vivo model for assessing the psychedelic potential of 5-HT2A agonists is the head-twitch response (HTR) in rodents.[1] This rapid, side-to-side head movement is a reliable behavioral marker for 5-HT2A receptor activation, specifically through the Gq/11 signaling cascade.[2][3]
Recent advancements in GPCR pharmacology have highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). This has opened new avenues for designing drugs with improved therapeutic profiles and reduced side effects. This compound has emerged as a key tool compound in this context, exhibiting a pronounced bias towards the β-arrestin pathway at the 5-HT2A receptor.[2][4] This guide will provide a comprehensive overview of the relationship between this compound, its unique signaling signature, and the consequential lack of a head-twitch response.
Data Presentation: Quantitative Analysis of 5-HT2A Receptor Agonists
The following tables summarize the in vitro pharmacological data for this compound in comparison to the non-biased psychedelic agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), and the endogenous ligand, serotonin (5-HT).
Table 1: 5-HT2A Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Radioligand |
| This compound | Human 5-HT2A | Data Not Available | - |
| DOI | Human 5-HT2A | 0.7 | [125I]DOI |
| Serotonin (5-HT) | Human 5-HT2A | 40 | [125I]DOI |
Note: Specific Ki values for this compound were not found in the provided search results, but it is characterized as a high-affinity ligand.
Table 2: Functional Potency and Efficacy at the 5-HT2A Receptor
| Compound | Assay | Pathway | EC50 (nM) | Emax (% of 5-HT) |
| This compound | BRET | Gq Dissociation | >1000 | ~20% |
| BRET | β-arrestin2 Recruitment | 18.3 | ~100% | |
| DOI | BRET | Gq Dissociation | 3.9 | ~100% |
| BRET | β-arrestin2 Recruitment | 23.5 | ~100% | |
| Serotonin (5-HT) | BRET | Gq Dissociation | 14.2 | 100% |
| BRET | β-arrestin2 Recruitment | 63.1 | 100% |
Data synthesized from Wallach et al., 2023.[2]
Table 3: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | Dose Range (mg/kg) | Maximum HTR (counts/min) |
| This compound | 0.3 - 30 | No significant HTR |
| DOI | 0.3 - 10 | ~12 |
Data synthesized from Wallach et al., 2023 and Fantegrossi et al., 2010.[2][5]
Signaling Pathways
The differential engagement of downstream signaling pathways by 5-HT2A receptor agonists is central to understanding their distinct behavioral outputs.
Caption: 5-HT2A receptor signaling dichotomy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Head-Twitch Response (HTR) Assay
This protocol describes a common method for quantifying the HTR in mice.
1. Animals:
-
Male C57BL/6J mice are frequently used.
-
Animals should be housed in a controlled environment with a reversed light-dark cycle.
-
Allow at least a one-week acclimatization period before any procedures.
2. Apparatus:
-
A transparent cylindrical observation chamber.
-
For automated detection, a small neodymium magnet is surgically attached to the cranium of the mouse, and the chamber is surrounded by a magnetometer coil.[6]
3. Drug Administration:
-
Test compounds (e.g., this compound, DOI) are dissolved in a suitable vehicle, typically sterile saline.
-
Administration is usually via intraperitoneal (i.p.) injection.
-
A range of doses should be tested to establish a dose-response curve. A vehicle-only group serves as a negative control.
4. Observation and Quantification:
-
Immediately after injection, place the mouse in the observation chamber.
-
The observation period typically lasts for 10-30 minutes.
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.
-
Automated Scoring: The magnetometer system detects the magnetic field changes caused by the head twitches. The output signal is filtered and analyzed to quantify HTR events.[6]
5. Data Analysis:
-
The total number of head twitches within the observation period is recorded for each animal.
-
Data are often expressed as the mean number of twitches ± SEM for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between groups.
Caption: Workflow for the Head-Twitch Response assay.
In Vitro Signaling Assays
1. Gq Protein Dissociation (BRET Assay)
This assay directly measures the interaction between the 5-HT2A receptor and the Gq protein.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of two proteins tagged with a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., a fluorescent protein like Venus) molecule. Agonist binding to the Rluc-tagged receptor causes a conformational change that recruits the Venus-tagged G protein, leading to energy transfer and a detectable signal.
-
Cell Lines: HEK293 cells are commonly used, co-transfected with constructs for the 5-HT2A receptor fused to Rluc and the Gq protein fused to Venus.
-
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Incubate for 24-48 hours.
-
Replace the culture medium with a buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
-
Add serial dilutions of the test compound (e.g., this compound, 5-HT).
-
Measure the BRET signal kinetically or at a fixed time point (e.g., 10-30 minutes).
-
-
Data Analysis: The net BRET ratio is calculated (Acceptor emission / Donor emission). Data are normalized to the response of a reference agonist (e.g., 5-HT) and fitted to a dose-response curve to determine EC50 and Emax values.
2. β-arrestin2 Recruitment (BRET Assay)
This protocol is analogous to the Gq BRET assay but measures the recruitment of β-arrestin2.
-
Principle: Similar to the Gq assay, BRET is used to measure the interaction between the Rluc-tagged 5-HT2A receptor and Venus-tagged β-arrestin2.
-
Cell Lines: HEK293 cells co-transfected with 5-HT2A-Rluc and Venus-β-arrestin2.
-
Procedure and Data Analysis: The procedure and analysis are identical to the Gq BRET assay described above, with β-arrestin2 recruitment being the measured endpoint.
Caption: General workflow for BRET-based signaling assays.
Conclusion
The case of this compound provides a compelling illustration of biased agonism at the 5-HT2A receptor. Its pharmacological profile, characterized by robust β-arrestin2 recruitment but minimal Gq activation, directly correlates with its inability to induce the head-twitch response in mice.[2][4] This stands in stark contrast to classic psychedelics like DOI, which potently activate both pathways and are strong inducers of the HTR.
This functional selectivity underscores the critical role of the Gq pathway in mediating the psychedelic-like effects modeled by the HTR. For drug development professionals, this presents a clear strategy: by designing ligands that are biased away from Gq signaling, it may be possible to harness other therapeutic potentials of 5-HT2A receptor modulation while avoiding psychedelic effects. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to explore this exciting frontier of GPCR pharmacology. Future investigations into the structural basis of this biased signaling will further refine the rational design of next-generation therapeutics targeting the 5-HT2A receptor.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antipsychotic Potential of 25N-N1-Nap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising antipsychotic-like effects of 25N-N1-Nap, a novel phenethylamine (B48288) derivative. As a selective, β-arrestin biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor, this compound presents a paradigm-shifting approach to antipsychotic drug development. By preferentially activating the β-arrestin 2 signaling pathway over the Gq-protein pathway, it offers the potential for therapeutic efficacy without the hallucinogenic effects associated with other 5-HT2A agonists, a significant advancement in the quest for safer and more effective treatments for psychotic disorders.
Core Concepts: Biased Agonism at the 5-HT2A Receptor
The 5-HT2A receptor, a key player in the pathophysiology of psychosis, signals through two primary intracellular pathways: the Gq-protein pathway and the β-arrestin pathway.[1]
-
Gq-Protein Pathway: Activation of this pathway is linked to the psychotomimetic and hallucinogenic effects of classic serotonergic drugs.
-
β-Arrestin Pathway: Engagement of this pathway is hypothesized to contribute to the therapeutic effects of some antipsychotic medications and may play a role in receptor desensitization and internalization.
This compound is distinguished by its "biased agonism," demonstrating a significant preference for the β-arrestin 2 pathway.[1] This unique pharmacological profile suggests that it can modulate 5-HT2A receptor activity in a manner that produces antipsychotic-like effects while avoiding the adverse psychedelic effects mediated by Gq-protein activation.[1]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound in comparison to key reference compounds. Data is extracted from Wallach et al., 2023.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 0.5 | 150 | 85 |
| Serotonin (5-HT) | 4.8 | 1.2 | 5.2 |
| Ketanserin | 0.8 | 140 | 30 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Pathway (pEC50) | Gq Pathway (Emax %) | β-arrestin 2 Pathway (pEC50) | β-arrestin 2 Pathway (Emax %) | Bias Factor (β-arrestin/Gq) |
| This compound | < 6.0 | < 10 | 8.5 | 100 | > 316 |
| Serotonin (5-HT) | 8.1 | 100 | 7.9 | 100 | 1.0 |
| (R)-DOI | 8.3 | 100 | 7.8 | 95 | 0.5 |
pEC50 is the negative log of the molar concentration producing 50% of the maximum response. Higher pEC50 values indicate greater potency. Emax is the maximum response relative to a reference agonist (Serotonin). The Bias Factor is a measure of the preference for one pathway over another.
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This widely used preclinical model assesses the potential antipsychotic activity of a test compound by its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine (PCP).
Methodology:
-
Animals: Male C57BL/6J mice are used for this experiment.
-
Habituation: Mice are individually placed in open-field arenas and allowed to habituate for 30 minutes.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), PCP (e.g., 5 mg/kg, i.p.) or saline is administered.
-
-
Locomotor Activity Recording: Immediately after PCP or saline injection, locomotor activity (distance traveled) is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled is calculated for each animal. The ability of the test compound to significantly reduce PCP-induced hyperlocomotion compared to the vehicle-treated PCP group is indicative of potential antipsychotic efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2A Receptor Biased Signaling by this compound.
Caption: Experimental Workflow for PCP-Induced Hyperlocomotion.
Conclusion and Future Directions
This compound represents a significant step forward in the development of novel antipsychotic agents. Its unique mechanism of β-arrestin biased agonism at the 5-HT2A receptor holds the promise of separating therapeutic effects from the undesirable hallucinogenic properties of other 5-HT2A agonists. The preclinical data strongly support its potential as a new treatment for psychotic disorders.
Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to assess its efficacy and safety in more complex animal models of psychosis. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial in determining the therapeutic value of this innovative compound for patients suffering from schizophrenia and other psychotic illnesses.
References
Methodological & Application
Application Notes and Protocols for NAP Peptide (Davunetide) In Vitro Studies
A Note on Terminology: The query "25N-N1-Nap" does not correspond to a known experimental compound in publicly available scientific literature. It is highly probable that this is a typographical error and the intended subject is the well-researched neuroprotective peptide NAP , also known as davunetide . These application notes and protocols are based on the extensive in vitro research conducted on NAP (sequence: Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln).
Introduction
NAP (davunetide) is an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP).[1] It has demonstrated significant neuroprotective properties in a multitude of preclinical models of neurodegenerative diseases.[1] The primary mechanism of NAP's action is its interaction with and stabilization of the microtubule cytoskeleton, which is critical for neuronal structure, axonal transport, and overall cell viability.[1] Furthermore, NAP has been shown to exert potent anti-apoptotic effects by modulating key signaling pathways.[2] These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of action of the NAP peptide.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of NAP
| Cell Type | Insult/Toxin | Assay | NAP Concentration Range | Outcome | Reference |
| Rat Retinal Ganglion Cells | Neurotrophic deprivation | Cell Survival | 10⁻¹⁸ to 10⁻¹⁰ M | EC₅₀ of 6.1 fM; max survival at 5 pM (167% of control) | [3] |
| Neuronal-like PC12 cells | Zinc Chloride (400 µM) | MTS Cell Viability | 10⁻¹⁵ to 10⁻⁹ M | Significant protection against zinc-induced cell death | [4] |
| Cortical Neurons | Oxygen-glucose deprivation | Cell Viability | Femtomolar concentrations | Protection against cell death | [2] |
| Neurons in culture | Beta-amyloid (Aβ) toxicity | Cell Viability | Not specified | Protection against Aβ-induced toxicity | [5] |
Table 2: Effects of NAP on Microtubule Dynamics
| Experimental System | Assay | NAP Concentration | Effect | Reference |
| Reconstituted bovine brain microtubules | Turbidimetric assay | 1 fM - 1 µM | No significant alteration of polymerization of purified tubulin | [2] |
| PC12 cells | Immunocytochemistry | Not specified | Increased microtubule network area | [4] |
| Rat cortical neurons | Immunocytochemistry | Not specified | Doubled the area of dynamic microtubule invasion into the growth cone | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of NAP
The neuroprotective effects of NAP are mediated through two primary, interconnected pathways: stabilization of microtubules and inhibition of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptides ADNF-9 and NAP increase survival and neurite outgrowth of rat retinal ganglion cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ADNP Derived Peptide, NAP Modulates the Tubulin Pool: Implication for Neurotrophic and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective peptide NAP inhibits the aggregation of the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Optimal Dosage of a Novel Neuroprotective Compound (e.g., 25N-N1-Nap) in Mice
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The determination of an optimal dosage is a critical step in the preclinical evaluation of any novel therapeutic compound. This process aims to identify a dose that is both safe and effective in an animal model, providing essential data for subsequent clinical trials.[1][2] This document outlines a systematic approach for determining the optimal dosage of a novel neuroprotective compound, here referred to as 25N-N1-Nap, in a mouse model. The protocols described herein cover dose-ranging studies, toxicity assessments, pharmacokinetic (PK) analysis, and pharmacodynamic (PD) evaluation.
A critical aspect of dosage determination is understanding the compound's mechanism of action. For instance, the neuroprotective peptide NAP (davunetide) is known to act by stabilizing microtubules and modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for neuronal survival and reducing apoptosis.[3][4][5] The experimental design for this compound will, therefore, include endpoints relevant to its putative neuroprotective mechanism.
2. Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
2.1. Dose Range-Finding (Acute Toxicity) Study
Objective: To determine the acute toxicity and tolerability of this compound and to identify a dose range for subsequent studies, including the Maximum Tolerated Dose (MTD).[1]
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or a transgenic model of neurodegeneration). Use a small number of animals per group (n=3-5).
-
Group Allocation: Assign animals to several dose groups and a vehicle control group.
-
Dose Selection: Start with a low dose, estimated from in vitro data if available. Escalate the dose in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage).[1] The volume of injection should be calculated based on the animal's body weight.[6][7]
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, weight loss) at regular intervals for at least 72 hours post-administration.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
2.2. Repeated-Dose Toxicity Study
Objective: To assess the sub-acute or chronic toxicity of this compound and to determine the No-Observed-Adverse-Effect-Level (NOAEL).[1]
Methodology:
-
Dose Levels: Select at least three dose levels (low, mid, and high) based on the results of the dose range-finding study. The high dose should induce some toxicity but not mortality. A control group receiving the vehicle should also be included.[1]
-
Dosing Duration: The duration of the study will depend on the intended duration of clinical use (e.g., 14 or 28 days).
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
2.3. Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound to determine its bioavailability and dosing frequency.[1][2]
Methodology:
-
Animal Model and Dosing: Use a cohort of mice and administer this compound at a selected dose via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Bioavailability can be calculated by comparing the AUC from the oral and IV routes.
2.4. Pharmacodynamic (PD) Study
Objective: To establish a dose-response relationship for the neuroprotective effects of this compound.
Methodology:
-
Animal Model: Use a mouse model of a relevant neurological disease (e.g., Alzheimer's disease, Parkinson's disease, or an induced neurotoxicity model).
-
Dose Groups: Based on the toxicity and PK data, select a range of doses for efficacy testing.
-
Treatment and Assessment: Administer this compound for a defined period. Evaluate neuroprotective effects using appropriate behavioral tests (e.g., Morris water maze for memory, rotarod for motor function) and molecular assays (e.g., Western blot for p-Akt/Akt, immunohistochemistry for neuronal markers).
-
Data Analysis: Correlate the dose of this compound with the observed therapeutic effects to determine the minimum effective dose and the optimal therapeutic dose.
3. Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables.
Table 1: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 5 | 0/5 | None | +2.5 |
| 10 | 5 | 0/5 | None | +2.1 |
| 30 | 5 | 0/5 | Mild lethargy | -1.0 |
| 100 | 5 | 1/5 | Severe lethargy, ataxia | -8.5 |
| 300 | 5 | 5/5 | Seizures, mortality | - |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 520 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 850 | 1200 |
| t1/2 (h) | 1.5 | 4.2 |
| Bioavailability (%) | - | 14.1 |
Table 3: Dose-Response of this compound on Behavioral Recovery
| Dose (mg/kg) | N | Latency to Find Platform (s) |
| Vehicle | 10 | 55 ± 5 |
| 1 | 10 | 48 ± 6 |
| 3 | 10 | 35 ± 4* |
| 10 | 10 | 28 ± 3** |
*p < 0.05, **p < 0.01 vs. Vehicle
4. Visualizations
4.1. Experimental Workflow
Caption: Overall experimental workflow for determining the optimal dosage.
4.2. Hypothetical Signaling Pathway of this compound
Caption: Putative neuroprotective signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. transpharmlab.com [transpharmlab.com]
- 3. NAP (davunetide) modifies disease progression in a mouse model of severe neurodegeneration: protection against impairments in axonal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecronicon.net [ecronicon.net]
- 7. researchgate.net [researchgate.net]
Administration of 25N-N1-Nap (NAP/Davunetide) in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the neuroprotective peptide 25N-N1-Nap, more commonly known as NAP or Davunetide (sequence: Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln), in preclinical animal studies. This document includes quantitative data on administration routes and dosages, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.
Quantitative Data Summary
The administration of NAP in animal models of neurodegenerative diseases has been explored through various routes, with intranasal and intravenous delivery being the most common. The choice of administration route and dosage depends on the specific animal model and the objectives of the study.
Table 1: Intranasal Administration of NAP in Mouse Models
| Animal Model | Dosage | Frequency & Duration | Key Findings |
| Alzheimer's Disease (Transgenic Mice) | 0.5 µ g/mouse/day | Daily (5 days/week) for 3 months | Reduced Aβ 1-40/1-42 levels and tau hyperphosphorylation.[1] |
| Aging Mice | Not specified | Daily for 5-8 months | Reduced anxiety-like behavior.[2] |
| Parkinson's Disease (α-synuclein overexpression) | 2 µ g/mouse/day or 15 µ g/mouse/day | 5 days/week for 24 weeks | Decreased p-tau/tau ratio; reduced hyperactivity and olfactory deficits.[3][4] |
| Tauopathy (Double Mutant Tau) | Not specified | Daily for ~5 months, continued for 5 more months | Improved performance in Morris water maze; reduced tau hyperphosphorylation.[5] |
Table 2: Intravenous Administration of NAP in Rodent Models
| Animal Model | Dosage | Timing of Administration | Key Findings |
| Stroke (Rats) | 3 µg/kg | 1 hour post-stroke | Reduced motor disability and infarct volumes.[6] |
Table 3: Pharmacokinetic Parameters of NAP
| Species | Administration Route | Bioavailability | Half-life | Key Findings |
| Rat | Intranasal (anesthetized) | ~100% | 30-120 minutes | Rapid appearance in cerebrospinal fluid (CSF).[7][8] |
| Rat | Intravenous | N/A | 30-120 minutes | Rapid appearance in CSF.[7][8][9] |
Experimental Protocols
Intranasal Administration Protocol for Mice
This protocol is adapted from studies investigating the chronic effects of NAP in mouse models of neurodegeneration.[3][4]
Materials:
-
NAP (Davunetide) peptide
-
Vehicle (e.g., sterile saline)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Micropipette and tips
Procedure:
-
Preparation of NAP Solution:
-
Animal Handling and Acclimation:
-
Administration:
-
Gently restrain the mouse, ensuring its head is immobilized. A modified scruff grip can be effective.[10]
-
Using a micropipette, administer small droplets of the NAP solution into the nostrils.
-
Alternate between nostrils to allow for absorption and prevent the solution from being expelled.
-
The total volume should be kept low to avoid suffocation.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Intravenous Administration Protocol for Rats
This protocol is based on a study investigating the acute neuroprotective effects of NAP in a rat model of stroke.[6]
Materials:
-
NAP (Davunetide) peptide
-
Sterile vehicle (e.g., saline)
-
Syringes and needles appropriate for intravenous injection in rats (e.g., 27-30 gauge)
Procedure:
-
Preparation of NAP Solution:
-
Dissolve NAP in the sterile vehicle to the required concentration to achieve the target dose of 3 µg/kg in a small injection volume.
-
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Expose the tail vein for injection.
-
-
Administration:
-
Slowly inject the calculated volume of the NAP solution into the tail vein.
-
Administer a corresponding volume of the vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animal's recovery from anesthesia.
-
Observe for any immediate adverse effects.
-
Visualizations
Signaling Pathways
The neuroprotective effects of NAP are, in part, attributed to its interaction with microtubules and the activation of pro-survival signaling pathways.
Caption: NAP Signaling Pathway for Neuroprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of NAP in a chronic animal model of neurodegenerative disease.
Caption: Chronic NAP Efficacy Study Workflow.
References
- 1. Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal administration of NAP, a neuroprotective peptide, decreases anxiety-like behavior in aging mice in the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal NAP (davunetide) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAP protects memory, increases soluble tau and reduces tau hyperphosphorylation in a tauopathy model | AlzPED [alzped.nia.nih.gov]
- 6. NAP, a femtomolar-acting peptide, protects the brain against ischemic injury by reducing apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NAP: research and development of a peptide derived from activity-dependent neuroprotective protein (ADNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for NAP (Davunetide) in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of NAP (davunetide), an eight-amino-acid peptide (NAPVSIPQ), in preclinical and clinical research models of schizophrenia. Initially, it is presumed that the query "25N-N1-Nap" contains a typographical error and refers to the well-documented neuroprotective peptide NAP, also known as davunetide (B1669843). This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for its application in schizophrenia-related research.
NAP is a fragment of the activity-dependent neuroprotective protein (ADNP) and has been investigated for its therapeutic potential in neurodegenerative and neuropsychiatric disorders, with a particular focus on mitigating cognitive deficits associated with schizophrenia.[1][2] Its primary mechanism of action is believed to be the enhancement of microtubule stability and the promotion of synaptic plasticity, both of which are implicated in the pathophysiology of schizophrenia.[1][3][4]
Mechanism of Action
NAP's neuroprotective and cognitive-enhancing effects are attributed to its interaction with the neuronal cytoskeleton, specifically microtubules. Microtubule dysfunction has been linked to schizophrenia, and NAP appears to address this pathology through several mechanisms:
-
Microtubule Stabilization: NAP enhances the interaction between the microtubule-associated protein Tau and tubulin, promoting microtubule assembly and stability.[5] This is crucial for maintaining neuronal structure, axonal transport, and synaptic integrity. In preclinical models, NAP has been shown to protect microtubules from disruption.[6]
-
Synaptic Plasticity and Neuroprotection: NAP has been shown to promote dendritic spine formation, which is essential for synaptic plasticity.[5] Dysregulated synaptic plasticity is a key feature in the pathophysiology of schizophrenia.[3][7] Furthermore, NAP is thought to exert neuroprotective effects through the activation of pro-survival signaling pathways, including the PI-3K/Akt and MAPK/MEK1 pathways.[6]
-
Gene Regulation: As a fragment of ADNP, a protein involved in chromatin remodeling, NAP may also influence the expression of genes crucial for brain development and neuronal function.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from a notable Phase IIa clinical trial of davunetide in patients with schizophrenia.
Table 1: Clinical Trial Demographics and Dosing
| Parameter | Details |
| Study Design | 12-week, multicenter, double-blind, parallel-group, randomized clinical trial |
| Participant Population | 63 outpatients with schizophrenia |
| Treatment Arms | 1. Davunetide 5 mg/day (intranasal) 2. Davunetide 30 mg/day (intranasal) 3. Placebo |
| Primary Outcome Measure | MATRICS Consensus Cognitive Battery (MCCB) |
| Secondary Outcome | UCSD Performance-based Skills Assessment (UPSA), Schizophrenia Cognition Rating Scale (SCoRS) |
Source: Javitt et al., 2012[9][10]
Table 2: Efficacy of Davunetide on Cognitive and Functional Measures
| Outcome Measure | Davunetide 5 mg vs. Placebo (Effect Size, d) | Davunetide 30 mg vs. Placebo (Effect Size, d) | Statistical Significance (p-value) |
| MCCB Composite Score Change | 0.34 | 0.21 | p = 0.45 (not significant) |
| UPSA Total Score Change | 0.74 | 0.48 | p = 0.048 (significant) |
| SCoRS Total Score Change | Not significant | Not significant | Not reported |
Source: Javitt et al., 2012[9][10]
Table 3: Exploratory Neuroimaging (¹H-MRS) Findings in a Sub-study
| Metabolite Ratio (in DLPFC) | High-Dose Davunetide (30 mg) vs. Placebo | Statistical Significance (p-value) |
| NAA/Cr Change | Trend towards an 8.0% increase | p = 0.072 |
| Choline (B1196258)/Cr Change | 7.9% increase | p = 0.040 |
Source: Jarskog et al., 2013[11]
Experimental Protocols
The following are detailed methodologies for key experiments involving NAP (davunetide) in schizophrenia research models.
Protocol 1: Preclinical Evaluation of NAP in a Microtubule-Deficient Mouse Model of Schizophrenia
This protocol is based on studies using the Stable Tubule-Only Polypeptide (STOP)-deficient mouse model, which exhibits schizophrenia-like behaviors.[1][2]
1. Animal Model:
- Use heterozygous STOP-deficient mice (STOP+/-) and wild-type littermates as controls.
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. NAP (Davunetide) Administration:
- Prepare a solution of NAP in sterile saline.
- Administer NAP intranasally daily for a period of at least 4 weeks. A typical dose is 1 µg in 10 µl of saline.
- Administer an equivalent volume of saline to the control and placebo groups.
3. Behavioral Assays:
- Locomotor Activity: Assess hyperactivity, a common phenotype in this model, using an open-field test. Record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
- Cognitive Function: Evaluate visual memory using the novel object recognition test. Acclimatize mice to the testing arena, then expose them to two identical objects. After a retention interval, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.
4. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral outcomes between the different treatment groups (wild-type + saline, STOP+/- + saline, STOP+/- + NAP).
Protocol 2: Clinical Investigation of Davunetide for Cognitive Impairment in Schizophrenia
This protocol is a generalized representation of the Phase IIa clinical trial design.[9][12]
1. Study Population:
- Recruit clinically stable outpatients with a confirmed diagnosis of schizophrenia.
- Establish baseline cognitive and functional performance using standardized assessment tools.
2. Treatment Regimen:
- Randomize participants into three arms:
- Davunetide 5 mg/day (administered as a single intranasal spray).
- Davunetide 30 mg/day (administered as two intranasal sprays of 15 mg each).
- Placebo (administered as an identical intranasal spray).
- The treatment duration is 12 weeks.
- Participants should continue their standard antipsychotic medication throughout the trial.
3. Outcome Assessments:
- Primary Endpoint: Measure the change in the composite score of the MATRICS Consensus Cognitive Battery (MCCB) from baseline to week 12.
- Secondary Endpoints:
- Assess the change in the UCSD Performance-based Skills Assessment (UPSA) total score.
- Evaluate changes in the Schizophrenia Cognition Rating Scale (SCoRS).
- Exploratory Measures (Optional):
- Conduct proton magnetic resonance spectroscopy (¹H-MRS) of the dorsolateral prefrontal cortex (DLPFC) at baseline and at week 12 to measure changes in N-acetylaspartate (NAA)/Creatine (Cr) and Choline/Cr ratios.
4. Data Analysis:
- Use mixed-model repeated measures (MMRM) analysis to compare the change from baseline in outcome measures between the davunetide and placebo groups.
- Calculate effect sizes (Cohen's d) to determine the magnitude of the treatment effect.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of NAP (davunetide).
Experimental Workflow
Caption: Workflow for preclinical and clinical research of NAP.
References
- 1. Microtubules, schizophrenia and cognitive behavior: preclinical development of davunetide (NAP) as a peptide-drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAP (davunetide) enhances cognitive behavior in the STOP heterozygous mouse--a microtubule-deficient model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity in schizophrenia pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Microtubule-Associated Protein 2 Immunoreactivity Linked to Dendritic Spine Loss in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mapping the Consequences of Impaired Synaptic Plasticity in Schizophrenia through Development: An Integrative Model for Diverse Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Effect of the neuroprotective peptide davunetide (AL-108) on cognition and functional capacity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Effects of davunetide on N-acetylaspartate and choline in dorsolateral prefrontal cortex in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IIa Clinical Data Confirms Potential of Allon Therapeutics, Inc.'s Davunetide as a Treatment for Cognitive Impairment in Schizophrenia Patients - BioSpace [biospace.com]
Application Notes and Protocols for Assessing the Antipsychotic-Like Activity of 25N-N1-Nap
For Researchers, Scientists, and Drug Development Professionals
Introduction
25N-N1-Nap is a novel phenethylamine (B48288) derivative of the 25-NB class that acts as a potent and biased agonist at the serotonin (B10506) 5-HT2A receptor.[1] Unlike prototypical 5-HT2A agonists such as psychedelics, this compound demonstrates significant functional selectivity, preferentially activating the β-arrestin 2 signaling pathway with minimal recruitment of the Gq-mediated pathway.[1] This biased agonism is hypothesized to be responsible for its observed antipsychotic-like effects in preclinical models, while avoiding the hallucinogenic potential associated with Gq pathway activation.[1]
These application notes provide a comprehensive overview of the methodologies and protocols required to assess the antipsychotic-like activity of this compound. The document includes detailed experimental procedures for key in vivo assays, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Profile of this compound
The following tables summarize the in vitro pharmacological profile of this compound at the human 5-HT2A receptor, as characterized in the primary literature. This data highlights its potency and bias towards the β-arrestin 2 pathway.
Table 1: Potency of this compound at the 5-HT2A Receptor
| Parameter | Value |
| Gq Dissociation pEC50 | 7.96 |
| β-arrestin 2 Recruitment pEC50 | 8.65 |
Data sourced from Wallach et al., 2023.
Table 2: Efficacy of this compound at the 5-HT2A Receptor (Relative to 5-HT)
| Pathway | Emax (%) |
| Gq Dissociation | 1.8 |
| β-arrestin 2 Recruitment | 108.0 |
Data sourced from Wallach et al., 2023.
Signaling Pathways
The antipsychotic-like effects of this compound are attributed to its biased agonism at the 5-HT2A receptor. The following diagrams illustrate the differential signaling pathways activated by psychedelic agonists versus biased agonists like this compound.
Experimental Protocols
The following protocols describe standard in vivo assays for assessing the antipsychotic-like activity of novel compounds. While specific quantitative data for this compound in these models is not yet publicly available, these methods provide the framework for its evaluation.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a test compound to attenuate the hyperlocomotor activity induced by a psychostimulant like amphetamine, a core screening method for potential antipsychotics.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, DMSO solution)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Habituation: Place mice individually into the open field chambers and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Administer this compound or vehicle (i.p.) at the desired doses.
-
Pre-treatment Interval: Return mice to their home cages for a pre-determined period (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 2.5-5 mg/kg, i.p.) to all mice.
-
Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity for 60-90 minutes. Activity is typically measured as the total distance traveled or the number of photobeam breaks.
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with pre-treatment (this compound dose) and time as factors. A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle group indicates potential antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This translational model assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Startle response measurement system (e.g., SR-LAB)
-
Syringes and needles for i.p. injection
Protocol:
-
Acclimation: Place mice in the startle chambers and allow a 5-10 minute acclimation period with background noise (e.g., 65-70 dB).
-
Pre-treatment: Administer this compound or vehicle (i.p.) at the desired doses.
-
Pre-treatment Interval: Return mice to their home cages for the appropriate pre-treatment time.
-
Test Session: Place mice back in the startle chambers. The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: A weak prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Amplitude on Prepulse + Pulse Trial) / (Startle Amplitude on Pulse-alone Trial) ] x 100 Analyze the data using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor. An increase in %PPI in a model of PPI disruption (e.g., after administration of a dopamine (B1211576) agonist like apomorphine) by this compound would indicate antipsychotic-like potential.
DOI-Induced Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor Gq pathway activation. The absence of an HTR is a key indicator of the non-psychedelic nature of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride (positive control)
-
Vehicle
-
Observation chambers
-
Syringes and needles for i.p. injection
Protocol:
-
Habituation: Place mice individually into the observation chambers for a 10-20 minute habituation period.
-
Drug Administration: Administer this compound, DOI, or vehicle (i.p.).
-
Observation Period: Immediately after injection, record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Analyze the total number of head twitches using a one-way ANOVA followed by post-hoc tests to compare treatment groups. It is expected that this compound will not induce a significant number of head twitches compared to the vehicle group, while DOI will elicit a robust HTR.
Conclusion
This compound represents a promising new chemical entity with a unique mechanism of action that may offer a novel approach to the treatment of psychosis. Its biased agonism at the 5-HT2A receptor, favoring the β-arrestin 2 pathway, is a key feature that distinguishes it from both traditional antipsychotics and psychedelic compounds. The protocols and information provided in these application notes are intended to guide researchers in the further preclinical evaluation of this compound and similar biased agonists to fully characterize their therapeutic potential. Further studies are warranted to generate quantitative in vivo data and to elucidate the downstream effectors of the β-arrestin 2 pathway that mediate the desired antipsychotic-like effects.
References
Application Notes and Protocols for Investigating Beta-Arrestin Dependent Signaling with 25N-N1-Nap
For Researchers, Scientists, and Drug Development Professionals
Introduction
25N-N1-Nap is a potent and selective phenethylamine (B48288) derivative that acts as a biased agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its unique pharmacological profile is characterized by robust activation of β-arrestin 2-mediated signaling pathways with minimal to no engagement of the canonical Gq protein-coupled pathway.[1] This biased agonism makes this compound a valuable research tool for dissecting the distinct cellular and physiological roles of β-arrestin-dependent signaling downstream of the 5-HT2A receptor. In preclinical animal studies, this compound has demonstrated antipsychotic-like effects without inducing the head-twitch response typically associated with psychedelic activity, highlighting the potential for therapeutically targeting β-arrestin pathways.[1]
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in investigating β-arrestin dependent signaling.
Pharmacological Data
The following tables summarize the in vitro pharmacological characteristics of this compound at the human 5-HT2A receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | Human 5-HT2A | Data not explicitly provided in cited sources | [¹²⁵I]DOI | HEK293 | [2] |
Table 2: Functional Activity (Gq Signaling vs. β-Arrestin 2 Recruitment)
| Ligand | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| This compound | Gq Dissociation | >1000 | ~10 | HEK293 | [1][3] |
| This compound | β-Arrestin 2 Recruitment | 16.8 | ~100 | HEK293 | [1][3] |
EC₅₀ and Eₘₐₓ values are approximated from graphical data presented in Wallach et al., 2023.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of a biased agonist like this compound and a typical experimental workflow for its characterization.
Experimental Protocols
The following are generalized protocols for assessing the G-protein and β-arrestin mediated signaling of this compound. These should be adapted and optimized for specific laboratory conditions and cell lines.
Protocol 1: In Vitro β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principles of the DiscoverX PathHunter® assay.[4][5][6]
1. Materials and Reagents:
-
PathHunter® eXpress 5-HT2A (HTR2A) β-Arrestin GPCR Assay Kit (or equivalent)
-
HEK293 cells stably co-expressing the ProLink™ (PK)-tagged 5-HT2A receptor and the Enzyme Acceptor (EA)-tagged β-arrestin 2
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
This compound stock solution (in DMSO)
-
Reference agonist (e.g., Serotonin)
-
Assay buffer
-
Detection reagent (e.g., PathHunter® Detection Reagents)
-
Luminometer
2. Cell Culture and Plating:
-
Culture the PathHunter® 5-HT2A β-Arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend in cell culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in the appropriate assay buffer to the desired cell density.
-
Dispense the cell suspension into a 384-well assay plate.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer. Include a vehicle control (DMSO).
-
Add the diluted compounds to the assay plate containing the cells.
4. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 90 minutes.
5. Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
6. Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vitro Gq Protein Signaling Assay ([³⁵S]GTPγS Binding)
This protocol measures the activation of Gq proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7]
1. Materials and Reagents:
-
HEK293 cells transiently or stably expressing the human 5-HT2A receptor
-
Cell lysis buffer (e.g., hypotonic buffer)
-
Membrane preparation buffer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
[³⁵S]GTPγS (radioactive)
-
This compound stock solution (in DMSO)
-
Reference agonist (e.g., Serotonin)
-
Non-specific binding control (e.g., unlabeled GTPγS)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
2. Membrane Preparation:
-
Harvest cells expressing the 5-HT2A receptor.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Binding Assay:
-
In a microcentrifuge tube, combine the cell membranes, assay buffer, and serial dilutions of this compound or the reference agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Normalize the data to the basal binding (vehicle control) and the maximal stimulation by the reference agonist.
-
Plot the specific binding against the logarithm of the compound concentration.
-
Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a powerful tool for the specific investigation of β-arrestin-dependent signaling at the 5-HT2A receptor. Its pronounced bias away from Gq protein activation allows for the elucidation of the distinct downstream consequences of β-arrestin recruitment. The protocols outlined above provide a framework for researchers to characterize the activity of this compound and similar biased agonists, thereby advancing our understanding of GPCR signaling and facilitating the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
25N-N1-Nap solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of 25N-N1-Nap, a potent and biased 5-HT2A receptor agonist.
Compound Information:
-
IUPAC Name: N-[(naphthalen-1-yl)methyl]-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminoethane[1][2]
-
Mechanism of Action: this compound is a phenethylamine (B48288) derivative that acts as a potent agonist at the 5-HT2A receptor. It is a biased agonist, primarily activating signaling pathways mediated by beta-arrestin 2 with minimal activation of Gq-mediated pathways.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a slight yellow tint. Is this normal?
A1: A pale yellow coloration in solutions of phenylethylamine derivatives can be an early indicator of oxidative degradation, especially if the compound has been exposed to air, light, or trace metal ions.[3] It is recommended to prepare fresh solutions and store them protected from light. If the coloration is significant, it could impact the accuracy of your experimental results.
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent assay results are a common consequence of compound degradation.[3] Phenethylamine derivatives can be susceptible to hydrolysis (especially at non-neutral pH) and photodecomposition.[3] It is crucial to use freshly prepared solutions or conduct stability tests on your stock solutions under your specific experimental conditions to ensure the compound's integrity.
Q3: What are the best practices for storing this compound?
A3: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[4]
Q4: How does this compound exert its biased agonism at the 5-HT2A receptor?
A4: this compound, upon binding to the 5-HT2A receptor, preferentially induces a receptor conformation that favors the recruitment and activation of β-arrestin 2. This initiates a distinct downstream signaling cascade while having little to no effect on the Gq protein-coupled pathway, which is often associated with the hallucinogenic effects of other 5-HT2A agonists.[1]
Troubleshooting Guides
Solubility Issues
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Possible Causes & Solutions:
-
Low Intrinsic Solubility: As a moderately large organic molecule, this compound is expected to have low aqueous solubility.
-
Solution: Start by dissolving the compound in an organic solvent such as DMSO to create a high-concentration stock solution. Subsequently, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
-
Precipitation Upon Dilution: The compound may precipitate when the organic stock solution is diluted into an aqueous buffer.
-
Solution 1: Use co-solvents. Water-miscible organic solvents can enhance the solubility of poorly soluble compounds.[5]
-
Solution 2: Adjust the pH. The amine group in this compound is basic and will be protonated at acidic pH, which can increase aqueous solubility. However, be mindful of the pH stability of the compound and the pH requirements of your assay.
-
Solution 3: Employ sonication. Briefly sonicating the solution can help to break up small precipitates and facilitate dissolution.
-
Solution 4: Use surfactants or cyclodextrins. These can be used to create formulations that improve solubility.[5][6]
-
Stability Issues
Problem: Loss of compound potency over time in prepared solutions.
Possible Causes & Solutions:
-
Oxidative Degradation: The phenylethylamine and naphthalene (B1677914) moieties can be susceptible to oxidation.
-
Solution: Prepare solutions using degassed solvents. Purging solvents with an inert gas like nitrogen or argon can reduce dissolved oxygen. Store stock solutions under an inert atmosphere.
-
-
Hydrolytic Degradation: The compound may be unstable at certain pH values.
-
Solution: Perform a pH stability study to determine the optimal pH range for your solutions. Buffer your solutions to a pH where the compound is most stable.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Solution: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound.
-
Data Presentation
Table 1: Representative Aqueous Solubility of this compound
| Buffer System (pH) | Method | Co-solvent | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Kinetic | 0.5% DMSO | ~5 | ~13.6 |
| Acetate (pH 5.0) | Kinetic | 0.5% DMSO | ~25 | ~68.2 |
| PBS (pH 7.4) | Thermodynamic | None | <1 | <2.7 |
Note: This table presents expected solubility data based on the structure of this compound. Actual experimental values may vary. Kinetic solubility is often higher than thermodynamic solubility.
Table 2: Representative Stability of this compound in Solution (0.1 mg/mL)
| Condition | Solvent | Duration | Temperature | Remaining Compound (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~85 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | ~92 |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | ~78 |
| Photostability | Methanol (B129727) | 24 hours | 25°C | ~88 |
| Thermal Stability | Methanol | 7 days | 40°C | >95 |
Note: This table presents expected stability data from a forced degradation study. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add aliquots of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., from 1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
-
Equilibration: Cover the plate and shake at room temperature for 1.5-2 hours.
-
Analysis: Analyze the turbidity of the solutions using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is considered the kinetic solubility.
Protocol 2: Forced Degradation Study (Stress Testing)
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) to determine the percentage of the parent compound remaining and to identify any degradation products.
Visualizations
Caption: Biased signaling pathway of this compound at the 5-HT2A receptor.
Caption: Experimental workflow for determining kinetic solubility.
Caption: Logical workflow for a forced degradation (stability) study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H22N2O4 | CID 170453317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of small molecule inhibitors, with a focus on issues arising from high concentrations. For illustrative purposes, we will refer to a hypothetical kinase inhibitor, "Compound X," which is designed to target Kinase A.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern at high concentrations?
A1: Off-target effects occur when a small molecule inhibitor, such as Compound X, binds to and modulates the activity of proteins other than its intended primary target.[1] This is a significant concern, particularly at high concentrations, because the inhibitor is more likely to bind to lower-affinity secondary targets.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1]
Q2: What are the common causes of off-target effects for kinase inhibitors like Compound X?
A2: The primary cause of off-target effects among kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1][2] Most kinase inhibitors are designed to compete with ATP, making it challenging to achieve absolute specificity.[1] Other contributing factors include:
-
Compound Promiscuity: Many inhibitors can inherently bind to multiple kinases with varying affinities.[1]
-
High Compound Concentration: Using concentrations that significantly exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[3]
Q3: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of Compound X?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
-
Dose-Response Analysis: Perform experiments across a wide range of Compound X concentrations. On-target effects should typically occur at concentrations near the IC50 for the primary target, while off-target effects may only appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that also targets Kinase A. If the same phenotype is observed, it is more likely to be an on-target effect.[1]
-
Target Knockdown/Knockout: Employ genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of Kinase A.[1] If the phenotype from genetic knockdown matches the phenotype from Compound X treatment, it strongly supports an on-target mechanism.[1]
-
Literature Review: Thoroughly research the known selectivity profile of Compound X or similar compounds. Many inhibitors have been profiled against large kinase panels, and this data can provide insights into potential off-targets.[2]
Q4: Can off-target effects of Compound X be beneficial?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy. This concept is known as polypharmacology.[1] For example, an inhibitor might inadvertently target multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[1]
Troubleshooting Guides
Issue 1: Unexpected or Paradoxical Cellular Phenotype
Symptom: After treating cells with a high concentration of Compound X, you observe an unexpected cellular response, such as increased proliferation when inhibition was expected.[1]
Possible Cause:
-
Compound X may be inhibiting an off-target kinase that has an opposing biological function to Kinase A.[1]
-
The inhibitor might be affecting a kinase involved in a negative feedback loop, leading to the paradoxical activation of a pathway.[1][4]
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Off-Target Effect |
| 1 | Perform a Dose-Response Curve: Treat cells with a serial dilution of Compound X (e.g., 1 nM to 50 µM). | The paradoxical effect is only observed at high concentrations, while the expected inhibitory effect on Kinase A is seen at lower concentrations. |
| 2 | Validate with a Structurally Different Inhibitor: Use another inhibitor for Kinase A with a different chemical scaffold. | The paradoxical phenotype is not replicated with the alternative inhibitor. |
| 3 | Kinome Profiling: Submit Compound X for a broad kinase screen (e.g., at a concentration that causes the paradoxical effect). | The screen identifies additional, strongly inhibited kinases that could explain the observed phenotype. |
| 4 | Western Blot Analysis: Probe for key proteins in pathways known to be regulated by the top off-target candidates identified in the kinome screen. | Changes in the phosphorylation status of downstream targets of the off-target kinase are observed. |
Issue 2: High Levels of Cell Death at Concentrations Above the IC50 for the Primary Target
Symptom: You observe significant cytotoxicity when using Compound X at concentrations intended to ensure complete inhibition of Kinase A.
Possible Cause:
-
Compound X may have potent off-target effects on kinases that are essential for cell survival.[1]
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Off-Target Effect |
| 1 | Titrate Compound X Concentration: Determine the lowest effective concentration that inhibits the phosphorylation of Kinase A's direct downstream target via Western Blot, without causing excessive toxicity. | A therapeutic window is identified where the on-target is inhibited with minimal cell death. |
| 2 | Analyze Apoptosis Markers: Use assays such as Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspase-3 to confirm if the cell death is apoptotic.[1] | A dose-dependent increase in apoptotic markers is seen, which may be disproportionate to the inhibition of the primary target. |
| 3 | Rescue Experiment with Target Knockdown: Use siRNA to knock down the primary target (Kinase A). If the phenotype is on-target, the cells should phenocopy the inhibitor treatment. Then, treat the knockdown cells with Compound X. | If the toxicity is due to an off-target effect, the knockdown cells will still undergo cell death when treated with high concentrations of Compound X. |
Quantitative Data Summary
The following tables present hypothetical data for Compound X to illustrate the results of troubleshooting experiments.
Table 1: Dose-Response of Compound X on Cell Viability and Target Inhibition
| Compound X (µM) | % Inhibition of Kinase A Activity | % Cell Viability | Observation |
| 0.01 | 5 | 100% | No significant effect |
| 0.1 | 52 | 95% | On-target inhibition |
| 1 | 95 | 85% | Complete on-target inhibition |
| 10 | 98 | 40% | Significant cytotoxicity |
| 50 | 99 | 10% | Severe off-target toxicity |
Table 2: Kinase Selectivity Profile of Compound X at 10 µM
| Kinase | % Inhibition | Potential Implication |
| Kinase A (Primary Target) | 98% | On-target efficacy |
| Kinase B (Survival Pathway) | 92% | Off-target cytotoxicity |
| Kinase C (Cell Cycle) | 85% | Off-target cell cycle arrest |
| Kinase D (Metabolism) | 45% | Moderate off-target effect |
| Kinase E (Signaling) | 15% | Weak off-target effect |
Experimental Protocols
Kinase Profiling Assay (General Protocol)
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM) in the assay buffer.
-
Assay Plate Preparation: Add the recombinant kinases to the wells of a multi-well plate.
-
Compound Incubation: Add the diluted Compound X or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed. This is often done using a fluorescence- or luminescence-based method that measures the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Western Blot for Phospho-Protein Analysis
-
Cell Lysis: After treating cells with Compound X for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Troubleshooting workflow to distinguish between on-target and off-target effects.
Caption: On-target vs. off-target signaling pathways of Compound X at different concentrations.
References
Technical Support Center: 25N-N1-Nap In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25N-N1-Nap in in vivo experiments. Given that this compound is a novel research compound, comprehensive in vivo toxicity data is not yet widely available. This guide is intended to help researchers design and troubleshoot their own safety and efficacy studies based on its known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phenethylamine (B48288) derivative belonging to the 25-NB class of compounds. It functions as a potent and biased agonist at the serotonin (B10506) 5-HT2A receptor.[1] Its "biased agonism" means that it preferentially activates specific downstream signaling pathways. Specifically, it robustly activates the β-arrestin 2 pathway while having minimal to no activation of the Gq-mediated pathway.[1] This is significant because the Gq pathway is associated with the hallucinogenic effects of other 5-HT2A agonists, whereas the β-arrestin pathway is linked to potential therapeutic effects, such as antipsychotic-like activity observed in animal models.[1]
Q2: Are there any established in vivo toxicity data or safety profiles for this compound?
As of the latest literature review, comprehensive in vivo toxicity studies, including determinations of LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound have not been published in peer-reviewed literature. Researchers should therefore conduct their own dose-ranging and toxicity studies as part of their preclinical experimental workflow.
Q3: What are the potential on-target and off-target toxicities to be aware of?
Given its high potency at the 5-HT2A receptor, researchers should be mindful of potential on-target effects. While this compound is reported to not induce the head-twitch response in animals (a proxy for hallucinogenic potential), high doses may still lead to unforeseen behavioral or physiological changes mediated by the 5-HT2A receptor.[1] Off-target effects could be mediated by its weaker activity at 5-HT2B and 5-HT2C receptors.[1] Chronic activation of the 5-HT2B receptor, in particular, has been associated with cardiac valvulopathy, a critical consideration for long-term studies.
Troubleshooting In Vivo Experiments
Issue 1: Unexpected Behavioral Effects in Animal Models
-
Problem: Animals are exhibiting sedation, hyperactivity, or stereotyped behaviors not anticipated by the compound's profile.
-
Troubleshooting Steps:
-
Dose Confirmation: Verify the dose calculation, preparation, and administration volume. An error in dosing is a common source of unexpected outcomes.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a vehicle-only control group.
-
Off-Target Assessment: The observed behaviors might be due to interactions with other receptors (e.g., 5-HT2C). Consider co-administration with selective antagonists to dissect the pharmacology at play.
-
Dose-Response Curve: Conduct a systematic dose-response study to determine if the effects are dose-dependent and to identify a therapeutic window.
-
Issue 2: Concerns about Cardiovascular Safety in Longer-Term Studies
-
Problem: Planning a chronic study and concerned about potential 5-HT2B-mediated cardiac toxicity.
-
Troubleshooting/Experimental Design Steps:
-
Receptor Binding Profile: If not already done, perform a comprehensive receptor screening panel to quantify the binding affinity of this compound for the 5-HT2B receptor and other relevant targets.
-
In Vitro Functional Assays: Conduct in vitro functional assays (e.g., calcium flux or ERK phosphorylation) in cells expressing the 5-HT2B receptor to determine the functional potency of the compound at this off-target.
-
In Vivo Monitoring: In chronic studies, incorporate regular cardiovascular monitoring, such as echocardiography, to assess cardiac function and valve morphology in the treated animals.
-
Histopathology: At the end of the study, perform detailed histopathological examination of the heart valves.
-
Experimental Protocols
Protocol 1: Preliminary Dose-Ranging and Acute Toxicity Assessment
This protocol is a general guideline for establishing an initial safety profile for this compound in a rodent model.
-
Animal Model: Select a suitable rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals.
-
Dose Selection: Based on in vitro potency, select a wide range of doses. A logarithmic dose progression is often used (e.g., 0.1, 1, 10, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the intended clinical or experimental route (e.g., intraperitoneal, oral gavage). Include a vehicle control group.
-
Observation: Continuously monitor the animals for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Observe for clinical signs of toxicity, including changes in behavior, posture, respiration, and autonomic signs.
-
Data Collection: Record body weight, food and water intake, and any observed clinical signs.
-
Endpoint: At the end of the study period, perform a gross necropsy. For higher dose groups or where signs of toxicity were observed, collect tissues for histopathological analysis.
Table 1: Example Data Collection for Acute Toxicity Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs Observed (First 24h) | Change in Body Weight (Day 7) |
| Vehicle | 10 | 0/10 | No observable signs | +5% |
| 1 | 10 | 0/10 | No observable signs | +4.8% |
| 10 | 10 | 0/10 | Mild hypoactivity | +2.1% |
| 100 | 10 | 2/10 | Severe hypoactivity, tremors | -3.5% |
Visualizations
Signaling Pathway of this compound
Caption: Biased agonism of this compound at the 5-HT2A receptor.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General experimental workflow for in vivo toxicity testing.
References
troubleshooting inconsistent results with 25N-N1-Nap
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 25N-N1-Nap, a biased agonist for the serotonin (B10506) 5-HT2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenethylamine (B48288) derivative that functions as a potent and biased agonist for the 5-HT2A receptor.[1] Its "biased agonism" means that it preferentially activates one downstream signaling pathway over another. Specifically, it strongly promotes the recruitment of β-arrestin 2 to the 5-HT2A receptor while having minimal to no effect on the activation of the Gq protein-mediated signaling pathway.[1] This is in contrast to canonical 5-HT2A agonists, like serotonin, which activate both pathways.
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[2] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[2] For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What cell lines are suitable for studying this compound?
A3: Cell lines endogenously expressing the 5-HT2A receptor, such as some neuronal cell lines or MCF-7 human breast cancer cells, can be used.[3] However, for more robust and reproducible results, it is highly recommended to use recombinant cell lines that stably overexpress the human 5-HT2A receptor. Commonly used host cell lines for this purpose include HEK293, CHO-K1, and U2OS cells.[4][5][6][7] Several vendors offer ready-to-use 5-HT2A expressing cell lines.[4][5][6][7]
Q4: I am not observing the expected biased signaling profile. What could be the reason?
A4: Discrepancies in the observed signaling profile can arise from several factors. "System bias" can occur, where the cellular context (e.g., receptor expression levels, G protein and β-arrestin abundance) can influence the apparent bias of a ligand.[8] Ensure you are using appropriate controls, such as a balanced agonist (e.g., serotonin or 5-HT) and a known antagonist, to properly contextualize the biased activity of this compound. Also, consider that the kinetics of ligand binding and signal transduction can affect the observed bias, so optimizing incubation times is crucial.[8]
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays are a common challenge.[9][10][11][12] The following table outlines potential issues, their causes, and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[9][13] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel or automated liquid handler. Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. |
| No response in β-arrestin recruitment assay | Low receptor expression, unhealthy cells, incorrect assay setup, or inactive compound. | Confirm 5-HT2A receptor expression via Western blot or qPCR. Ensure cells are in a logarithmic growth phase and have high viability.[14] Verify the concentration of all reagents and the filter sets on the plate reader. Test the activity of a known 5-HT2A agonist as a positive control. |
| Significant signal in the Gq (calcium mobilization) pathway | Cell line expressing other Gq-coupled receptors that respond to this compound, or potential off-target effects at high concentrations. | Use a specific 5-HT2A antagonist (e.g., ketanserin) to confirm the signal is mediated by the 5-HT2A receptor. Perform a dose-response curve to ensure you are working within a specific concentration range. |
| Assay window (signal-to-background) decreases over time | Cell line instability (decreasing receptor expression over passages), or mycoplasma contamination.[10] | Limit the number of cell passages and regularly re-start cultures from a frozen, authenticated stock.[10] Routinely test for mycoplasma contamination. |
| Results are not reproducible between experiments | Variations in cell culture conditions (passage number, cell density, media), or inconsistent incubation times.[10][12] | Standardize all aspects of the cell culture and experimental protocol.[10] Keep cell passage number within a narrow range for all experiments. Ensure precise timing for reagent additions and incubations. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT2A receptor, a typical experimental workflow for characterizing this compound, and a troubleshooting decision tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 5. ValiScreen Human Serotonin 5-HT2A Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 6. innoprot.com [innoprot.com]
- 7. genscript.com [genscript.com]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. mt.com [mt.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. cellgs.com [cellgs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 25N-N1-Nap Bioavailability Enhancement
Welcome to the technical support center for 25N-N1-Nap. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a compound like this compound is primarily influenced by its aqueous solubility, intestinal permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] Low bioavailability is often a result of poor performance in one or more of these areas. For instance, low aqueous solubility can lead to a slow dissolution rate, which is often the rate-limiting step for absorption.[1][3]
Q2: How can I determine if the low bioavailability of this compound is due to poor solubility or poor permeability?
A2: The Biopharmaceutical Classification System (BCS) or the Developability Classification System (DCS) can be used to categorize this compound based on its solubility and permeability characteristics.[3] This classification will help in identifying the primary barrier to its absorption. Experimental assessments would involve conducting solubility studies in relevant physiological buffers and permeability assays, such as the Caco-2 cell model.[4]
Q3: What are the initial steps I should take to troubleshoot the low bioavailability of this compound?
A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility and permeability. Based on these findings, you can then select an appropriate enhancement strategy. For example, if the compound has high permeability but low solubility (BCS Class II), formulation approaches that enhance dissolution would be a logical starting point.[3]
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Yes, co-administration with certain agents can improve bioavailability. For instance, enzyme inhibitors can be used to bypass enzymatic degradation in the gut.[5] Additionally, some natural compounds, known as "bioenhancers," can improve pharmacokinetic parameters.[6] However, a thorough investigation of potential drug-drug interactions is crucial.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: this compound exhibits poor dissolution in aqueous media.
-
Question: My formulation of this compound shows very slow and incomplete dissolution. How can I improve this?
-
Answer: Poor dissolution is a common issue for poorly soluble compounds. Several strategies can be employed to enhance the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7] Techniques like micronization and nano-milling can be effective.[3][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[7][9]
-
Use of Surfactants: Incorporating surfactants in the formulation can enhance the solubility of the drug.[10]
-
Issue 2: this compound has low permeability across intestinal cell monolayers (e.g., Caco-2).
-
Question: In my Caco-2 cell assay, this compound shows low transport. What strategies can enhance its permeability?
-
Answer: Low permeability suggests that the compound has difficulty crossing the intestinal epithelium. The following approaches can be considered:
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[11] Chitosan and its derivatives are examples of such enhancers.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs.[12][13]
-
Prodrug Approach: A prodrug of this compound could be designed to have improved permeability characteristics, which then converts to the active compound in vivo.[4][14]
-
Issue 3: In vivo studies show a significant discrepancy between the absorbed dose and systemic availability, suggesting high first-pass metabolism.
-
Question: How can I mitigate the effects of first-pass metabolism on this compound?
-
Answer: High first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[15] Strategies to address this include:
-
Nanotechnology-Based Delivery Systems: Nanoparticles and liposomes can alter the drug's distribution, potentially reducing its exposure to metabolic enzymes in the liver.[15][16]
-
Promoting Lymphatic Absorption: Formulations that promote lymphatic transport can bypass the portal circulation and, consequently, the liver.[15]
-
Prodrugs: A prodrug strategy can be employed to mask the metabolic site of this compound.[17]
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following tables summarize and compare various techniques for improving the bioavailability of this compound.
Table 1: Formulation Strategies for Solubility Enhancement
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area-to-volume ratio, leading to a higher dissolution rate.[7][18] | Broadly applicable, significant improvement in dissolution.[18] | May not affect equilibrium solubility; potential for particle aggregation.[7][8] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, improving wettability and dissolution.[7][9] | Can lead to the formation of an amorphous state of the drug, which has higher solubility.[19] | Potential for drug recrystallization over time, leading to stability issues.[12] |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[12][13] | Enhances solubility and can improve permeability; may promote lymphatic uptake.[1][15] | Higher complexity in formulation development; potential for in vivo drug precipitation.[13] |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within a cyclodextrin molecule, forming an inclusion complex with enhanced solubility.[12][20] | Significant increase in aqueous solubility.[20] | Limited to drugs with appropriate size and polarity to fit into the cyclodextrin cavity. |
Table 2: Strategies for Permeability Enhancement
| Strategy | Principle | Advantages | Disadvantages |
| Permeation Enhancers | Reversibly open tight junctions between epithelial cells or disrupt the cell membrane to increase drug transport.[11][21] | Can significantly increase the absorption of poorly permeable drugs. | Potential for local irritation or toxicity; non-specific action.[11] |
| Prodrugs | A bioreversible derivative of the parent drug with enhanced lipophilicity or affinity for transporters.[4] | Can improve both permeability and solubility; potential for targeted delivery.[4][17] | Requires careful design to ensure efficient conversion to the active drug; adds complexity to development.[5] |
| Nanoparticles | Can be taken up by cells through endocytosis or can adhere to the mucosal surface, increasing local drug concentration and absorption time.[16][18] | Can protect the drug from degradation; potential for targeted delivery.[16] | Manufacturing processes can be complex and costly.[12] |
Experimental Protocols
Below are generalized methodologies for key experiments to evaluate and improve the bioavailability of this compound.
Protocol 1: In Vitro Dissolution Enhancement Study
-
Objective: To compare the dissolution profiles of different formulations of this compound.
-
Materials:
-
Unformulated this compound (control)
-
Test formulations (e.g., micronized this compound, solid dispersion, SEDDS)
-
Dissolution medium (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
HPLC for drug quantification
-
-
Procedure:
-
Prepare the dissolution medium and maintain it at 37°C.
-
Place a known amount of the control or test formulation in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
This compound solution
-
Control compounds (high and low permeability markers)
-
LC-MS/MS for drug quantification
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Decision-Making Workflow for Bioavailability Enhancement
The following diagram illustrates a logical workflow for selecting a suitable strategy to improve the bioavailability of this compound based on its physicochemical properties.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. japsonline.com [japsonline.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 15. longdom.org [longdom.org]
- 16. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. longdom.org [longdom.org]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Quality Control for Synthesized Small Molecule Inhibitors (e.g., 25N-N1-Nap)
Disclaimer: The compound "25N-N1-Nap" does not correspond to a known molecule in publicly available scientific literature. This guide provides generalized quality control measures, troubleshooting advice, and experimental protocols applicable to novel synthesized small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the essential initial quality control (QC) checks for a newly synthesized batch of a small molecule inhibitor?
A1: Every new batch of a synthesized small molecule inhibitor should undergo a standard set of QC checks to ensure its identity, purity, and quantity before use in any experiment. The essential initial checks include:
-
Identity Confirmation: Verifying that the synthesized molecule has the correct chemical structure. This is typically achieved using Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
-
Purity Assessment: Determining the percentage of the desired compound in the sample. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for this.
-
Quantification: Accurately determining the concentration or total amount of the compound. This can be done using techniques like quantitative NMR (qNMR) or by using a calibrated HPLC standard.
-
Appearance and Solubility: Visual inspection of the compound's physical state (e.g., crystalline, amorphous powder), color, and solubility in relevant solvents.
Q2: What are common sources of impurities in a synthesized small molecule sample?
A2: Impurities can arise from various stages of the synthesis and purification process. Common sources include:
-
Unreacted starting materials.
-
Byproducts from the chemical reactions.
-
Reagents, catalysts, or solvents used during synthesis.
-
Degradation products if the compound is unstable.
-
Contaminants from lab equipment or handling.
Q3: How do I choose the right analytical technique for my compound?
A3: The choice of analytical technique depends on the properties of your molecule and the information you need. Mass spectrometry (MS) is a powerful tool for analyzing small molecules in drug development.
-
For purity and separation of complex mixtures: HPLC is the gold standard. For highly complex samples or to separate isomers, two-dimensional liquid chromatography (2D-LC) offers higher resolution.[1]
-
For volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) is often more suitable.[2]
-
For chiral molecules (enantiomers): Supercritical Fluid Chromatography (SFC) is an efficient method for chiral separations.[1]
-
For structural confirmation: NMR spectroscopy provides detailed information about the chemical structure, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
For assessing binding to a target: Affinity selection-mass spectrometry (AS-MS) can directly measure the binding of small molecules to their biological targets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity on HPLC | 1. Incomplete reaction. 2. Inefficient purification. 3. Compound degradation. | 1. Monitor reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the purification method (e.g., change chromatography column, solvent gradient). 3. Check the stability of the compound under purification and storage conditions. |
| Unexpected Mass Spectrum | 1. Incorrect structure synthesized. 2. Presence of adducts (e.g., with sodium, potassium). 3. Fragmentation of the molecule in the mass spectrometer. | 1. Re-evaluate the synthetic route and analyze starting materials. 2. Check for common adducts in the mass spectrum data. 3. Use a softer ionization technique (e.g., electrospray ionization - ESI) to minimize fragmentation.[2] |
| Batch-to-Batch Variability | 1. Inconsistent reaction conditions (temperature, time). 2. Variation in the quality of starting materials or reagents. 3. Differences in purification or work-up procedures. | 1. Standardize and document all synthesis and purification protocols meticulously. 2. Qualify vendors and test incoming raw materials. 3. Implement robust process controls to ensure consistency.[3][4] |
| Poor Solubility | 1. Compound may be in a less soluble polymorphic form. 2. Incorrect solvent system being used. | 1. Investigate different crystallization conditions to potentially obtain a more soluble polymorph. 2. Perform solubility screening with a panel of pharmaceutically relevant solvents. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound by separating it from any impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions (Example):
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS System and Conditions (Example):
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's structure. ESI is widely used for both small and large biomolecules.[2]
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
LC Conditions: A rapid LC gradient can be used to separate the main peak from salts and other non-volatile impurities before it enters the mass spectrometer.
-
-
Data Analysis:
-
Examine the mass spectrum for the peak corresponding to the expected molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical value.
-
Visualizations
Quality Control Workflow for a Synthesized Compound
Caption: Workflow for the quality control of a synthesized small molecule.
Hypothetical Signaling Pathway Inhibition
References
Validation & Comparative
Comparative Analysis of 25N-N1-Nap and Other 5-HT2A Receptor Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 25N-N1-Nap with other well-characterized 5-HT2A receptor agonists, namely lysergic acid diethylamide (LSD) and (±)-2,5-dimethoxy-4-iodoamphetamine (DOI). The information presented is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of serotonergic compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a phenethylamine (B48288) derivative belonging to the 25-NB class of compounds. It is recognized as a potent and biased agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] Its unique characteristic lies in its functional selectivity, showing robust activation of the β-arrestin 2 signaling pathway with minimal to no activation of the canonical Gq-mediated pathway.[2][3] This biased agonism distinguishes it from classical psychedelic agonists like LSD and DOI, which typically engage both signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of this compound, LSD, and DOI at the human 5-HT2A receptor. Data is presented for both Gq-mediated signaling, typically measured through calcium flux or Gq dissociation, and β-arrestin 2 recruitment.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) |
| This compound | [³H]ketanserin | Data not available in cited sources |
| LSD | [³H]ketanserin | 1.11 - 2.9[4] |
| DOI | [¹²⁵I]DOI | ~5[5] |
Table 2: Functional Potency and Efficacy at the 5-HT2A Receptor
| Compound | Assay | Pathway | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |
| This compound | Gq Dissociation | Gq | Substantially reduced efficacy[2][3] | Substantially reduced efficacy[2][3] |
| β-arrestin 2 Recruitment | β-arrestin | Preserved efficacy[2][3] | Preserved efficacy[2][3] | |
| LSD | Gq Dissociation / Ca²⁺ Flux | Gq | 1.45 (Calcium)[6] | 95% (Calcium)[6] |
| β-arrestin 2 Recruitment | β-arrestin | ~10[7] | ~100%[7] | |
| DOI | Gq Dissociation / Ca²⁺ Flux | Gq | 31 (pERK)[5] | Similar to 5-HT (pERK)[5] |
| β-arrestin 2 Recruitment | β-arrestin | Data not available in cited sources | Data not available in cited sources |
Note: The available search results for this compound qualitatively describe its Gq efficacy as substantially reduced and its β-arrestin efficacy as preserved, but do not provide specific EC₅₀ and Eₘₐₓ values in the cited abstracts. Similarly, comprehensive β-arrestin recruitment data for DOI was not found in the initial searches.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT2A receptor and the general workflows for the experimental protocols described below.
Caption: 5-HT2A Receptor Signaling Pathways
Caption: General Experimental Workflows
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize 5-HT2A receptor agonists. Specific details may vary based on the exact reagents and cell lines used.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin).
-
Test compounds (this compound, LSD, DOI) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]ketanserin, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Gq-Mediated Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, LSD, DOI) at various concentrations.
-
A fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye, prepared in assay buffer, to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every second for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[8][9]
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key step in the β-arrestin signaling pathway. A common method is the PathHunter® β-arrestin assay (DiscoverX).
Materials:
-
An engineered cell line co-expressing the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Test compounds (this compound, LSD, DOI) at various concentrations.
-
Cell culture medium and assay buffer.
-
Detection reagents (substrate for the complemented enzyme).
-
A luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well white-walled plate and allow them to adhere.
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents to the wells according to the manufacturer's protocol. This will lyse the cells and provide the substrate for the complemented β-galactosidase enzyme.
-
Luminescence Measurement: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for β-arrestin 2 recruitment.[10]
Conclusion
This compound represents a valuable research tool for dissecting the distinct roles of the Gq and β-arrestin signaling pathways downstream of 5-HT2A receptor activation. Its pronounced bias towards the β-arrestin pathway, in contrast to the more balanced signaling profiles of LSD and DOI, allows for targeted investigations into the physiological and potential therapeutic consequences of selective β-arrestin signaling at this important receptor. The experimental protocols provided herein offer a foundation for the continued characterization of this compound and other novel 5-HT2A receptor agonists. Further research is warranted to obtain more precise quantitative data for a complete comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 25N-N1-Nap and LSD on 5-HT2A Receptor Signaling
A deep dive into the functional selectivity and downstream signaling pathways of two distinct 5-HT2A receptor agonists.
This guide provides a detailed comparison of the signaling properties of 25N-N1-Nap and lysergic acid diethylamide (LSD) at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for psychedelic drugs and is implicated in various neuropsychiatric conditions.[1][2][3] Understanding how different ligands modulate its downstream signaling is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Recent research has highlighted the concept of "functional selectivity" or "biased agonism," where ligands can preferentially activate one signaling pathway over another at the same receptor.[4] This guide focuses on the differential engagement of the Gq/11-mediated and β-arrestin pathways by this compound and LSD. While both are agonists at the 5-HT2A receptor, they exhibit distinct signaling signatures that are believed to underlie their different pharmacological effects.[5][6]
Quantitative Comparison of 5-HT2A Receptor Signaling
The following tables summarize the in vitro pharmacological data for this compound and LSD at the human 5-HT2A receptor. These data, derived from various experimental assays, provide a quantitative basis for comparing their potency and efficacy in activating the Gq and β-arrestin signaling pathways.
Table 1: Gq Signaling Parameters at the 5-HT2A Receptor
| Ligand | Assay Type | Potency (EC50/pEC50) | Efficacy (Emax) | Reference |
| This compound | Gq Dissociation (BRET) | ~ pEC50 < 5.5 | Substantially reduced vs. 25N-NBOMe | [7][8] |
| LSD | Gq Dissociation (BRET) | pEC50 = 8.35 | 98% (relative to 5-HT) | [9] |
| 5-HT | Gq Dissociation (BRET) | pEC50 = 8.16 | 100% | [9] |
Table 2: β-arrestin 2 Recruitment Parameters at the 5-HT2A Receptor
| Ligand | Assay Type | Potency (pEC50) | Efficacy (Emax) | Reference |
| This compound | β-arrestin 2 Recruitment (BRET) | ~ 8.0 | Preserved vs. 25N-NBOMe | [7][8] |
| LSD | β-arrestin 2 Recruitment (BRET) | pEC50 = 8.78 | 100% (relative to 5-HT) | [9] |
| 5-HT | β-arrestin 2 Recruitment (BRET) | pEC50 = 8.12 | 100% | [9] |
Note on Data Interpretation:
-
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
-
Emax: The maximum response achievable by an agonist. It is often expressed as a percentage relative to a reference agonist (e.g., 5-HT).
-
BRET: Bioluminescence Resonance Energy Transfer, a common technique to study protein-protein interactions.
The data clearly illustrate that this compound exhibits a strong bias towards the β-arrestin 2 pathway, with potent recruitment of β-arrestin 2 but substantially reduced efficacy in activating Gq signaling.[5][7][8] In contrast, LSD appears to be a more balanced agonist, potently activating both Gq and β-arrestin 2 pathways.[9]
Signaling Pathways and Functional Selectivity
The differential activation of downstream signaling pathways by this compound and LSD is a classic example of functional selectivity. The diagrams below illustrate the canonical Gq/11 and β-arrestin signaling cascades initiated by 5-HT2A receptor activation and how these two compounds differentially engage them.
Figure 1. Differential signaling of LSD and this compound at the 5-HT2A receptor.
This diagram illustrates that LSD acts as a relatively balanced agonist, activating both the Gq/11 pathway, which is linked to psychedelic effects, and the β-arrestin pathway.[9][10] In contrast, this compound is a biased agonist that preferentially activates the β-arrestin pathway while having minimal to no effect on Gq/11 signaling.[5][7][8] This biased agonism is thought to be responsible for its non-hallucinogenic, antipsychotic-like effects observed in animal models.[5]
Experimental Protocols
The data presented in this guide are based on established experimental protocols designed to probe GPCR signaling. Below are overviews of the key methodologies.
1. Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq Dissociation and β-arrestin Recruitment
This assay is used to measure the interaction between proteins in real-time in living cells.
Figure 2. General workflow for a BRET-based signaling assay.
-
Principle: BRET measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Venus) when they are in close proximity. For Gq dissociation, a decrease in BRET signal is observed as the activated G-protein dissociates from the receptor. For β-arrestin recruitment, an increase in BRET signal is seen as β-arrestin is recruited to the activated receptor.
-
Cell Lines: HEK293 cells are commonly used for these assays.
-
Reagents:
-
Plasmids encoding the 5-HT2A receptor fused to Rluc8.
-
Plasmids encoding Gαq or β-arrestin 2 fused to Venus.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Rluc substrate (e.g., coelenterazine h).
-
Test compounds (this compound, LSD).
-
-
Instrumentation: A microplate reader capable of detecting dual-emission luminescence.
2. Head-Twitch Response (HTR) Assay in Mice
This in vivo behavioral assay is a widely accepted model for predicting the psychedelic potential of 5-HT2A receptor agonists in humans.
Figure 3. Workflow for the head-twitch response (HTR) assay.
-
Principle: Activation of the 5-HT2A receptor-Gq/11 signaling pathway in specific brain regions induces an involuntary, rapid side-to-side head movement in rodents.[10] The frequency of these head twitches correlates with the hallucinogenic potency of a compound in humans.
-
Animals: Typically, male C57BL/6J mice are used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound (this compound or LSD) or vehicle is administered.
-
Mice are placed in individual observation chambers.
-
The number of head twitches is counted for a specified duration.
-
-
Key Finding: LSD induces a robust, dose-dependent increase in head-twitch responses, while this compound does not, consistent with their differential Gq activation.[7][8][11]
Conclusion
The comparison between this compound and LSD provides a compelling illustration of functional selectivity at the 5-HT2A receptor. LSD acts as a potent agonist of both Gq/11 and β-arrestin 2 signaling pathways, consistent with its classic psychedelic effects. In contrast, this compound demonstrates significant bias towards the β-arrestin 2 pathway, a property that is associated with a lack of psychedelic-like activity and potential antipsychotic effects in preclinical models. This understanding is critical for the rational design of novel 5-HT2A receptor modulators that can selectively engage desired signaling pathways to achieve specific therapeutic outcomes while minimizing unwanted side effects. The continued exploration of biased agonism at the 5-HT2A receptor holds great promise for the future of neuropsychiatric drug discovery.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanistic insights into LSD actions at 5-HT2A serotonin receptors - Bryan Roth [grantome.com]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of 25N-N1-Nap: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 25N-N1-Nap's performance against other 5-HT2A receptor agonists, supported by experimental data. We delve into the validation of its biased agonism, offering insights into its unique signaling profile.
This compound has emerged as a significant compound in neuropsychopharmacology due to its potent and biased agonism at the serotonin (B10506) 2A receptor (5-HT2A). Unlike traditional psychedelic agonists that activate both Gq-mediated and β-arrestin 2-mediated signaling pathways, this compound preferentially activates the β-arrestin 2 pathway.[1][2] This biased signaling is of high interest as the Gq pathway is strongly associated with the hallucinogenic effects of 5-HT2A agonists, whereas the β-arrestin 2 pathway is being explored for its potential therapeutic benefits without inducing psychedelic experiences.[1][3]
Performance Comparison: this compound vs. Alternative 5-HT2A Agonists
The validation of this compound's biased agonism is best understood through direct comparison with other well-characterized 5-HT2A agonists. Key comparators include the balanced agonist 25N-NBOMe , which activates both Gq and β-arrestin 2 pathways, and 25N-NBPh , another β-arrestin-biased agonist.[4]
The following table summarizes the in vitro functional activity of these compounds at the human 5-HT2A receptor, highlighting their distinct signaling profiles.
| Compound | Gq Signaling (EC50, nM) | Gq Signaling (Emax, %) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, %) |
| This compound | >10,000 | 10 | 15 | 100 |
| 25N-NBOMe | 1.3 | 100 | 1.8 | 100 |
| 25N-NBPh | >10,000 | 15 | 25 | 100 |
EC50 values represent the concentration of the compound that elicits a half-maximal response. A higher EC50 value indicates lower potency. Emax values represent the maximum response achievable by the compound, expressed as a percentage of a reference agonist.
As the data illustrates, this compound and 25N-NBPh exhibit dramatically reduced potency and efficacy in activating the Gq signaling pathway compared to the balanced agonist 25N-NBOMe. Conversely, they retain high potency and full efficacy for β-arrestin 2 recruitment. This stark difference in pathway activation is the hallmark of their biased agonism.
In Vivo Validation: The Head-Twitch Response
The functional consequences of this biased agonism are evident in in vivo studies. The head-twitch response (HTR) in mice is a well-established behavioral proxy for psychedelic activity mediated by 5-HT2A receptor activation.[1][5][6] Studies have shown that while balanced agonists like 25N-NBOMe induce a robust HTR, the β-arrestin-biased agonists this compound and 25N-NBPh fail to produce this response, further validating their non-hallucinogenic profile.[1]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the differential signaling of 5-HT2A receptor agonists and the general workflow for validating biased agonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the validation of this compound's biased agonism.
Inositol (B14025) Monophosphate (IP-1) Accumulation Assay (for Gq Signaling)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of Gq protein activation, as a measure of Gq pathway engagement.
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the culture medium is replaced with a stimulation buffer.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, 25N-NBOMe) and incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Following incubation, cells are lysed, and the IP-1 levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit, according to the manufacturer's instructions.
-
Data Analysis: The fluorescence signal is converted to IP-1 concentrations, and dose-response curves are generated to determine EC50 and Emax values.
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key step in the β-arrestin signaling pathway.
-
Cell Line: A stable cell line co-expressing the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.
-
Assay Setup: Cells are plated in 384-well plates and incubated overnight.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.
-
Signal Detection: A substrate is added that is hydrolyzed by the complemented enzyme, producing a chemiluminescent signal. The signal intensity is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: Dose-response curves are plotted to calculate EC50 and Emax values for each compound.
Head-Twitch Response (HTR) in Mice
This in vivo assay is a behavioral measure of 5-HT2A receptor activation and is predictive of psychedelic potential in humans.
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, 25N-NBOMe) or a vehicle control via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately following injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a specific duration (e.g., 30-60 minutes). A head twitch is characterized by a rapid, side-to-side rotational movement of the head.
-
Data Collection: The total number of head twitches for each mouse is recorded.
-
Statistical Analysis: The mean number of head twitches for each treatment group is calculated and compared using appropriate statistical tests to determine the significance of the drug's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 25N-N1-Nap and Clozapine: A New Paradigm in Psychedelic-Inspired Therapeutics vs. the Gold Standard Atypical Antipsychotic
For Immediate Release
This guide provides a detailed comparative analysis of 25N-N1-Nap, a novel psychedelic-inspired compound, and clozapine (B1669256), the established "gold standard" atypical antipsychotic for treatment-resistant schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical and clinical data, with a focus on their distinct mechanisms of action and potential therapeutic applications.
Introduction
The landscape of psychiatric drug development is undergoing a significant transformation, with a renewed interest in the therapeutic potential of compounds that modulate the serotonin (B10506) 2A (5-HT2A) receptor. Within this evolving paradigm, this compound has emerged as a noteworthy investigational agent. It is a phenethylamine (B48288) derivative of the 25-NB class and functions as a potent and biased agonist at the 5-HT2A receptor.[1] This contrasts sharply with clozapine, a multi-receptor antagonist with a complex pharmacological profile that has been the mainstay for treatment-resistant schizophrenia for decades. This guide will dissect the available data on both compounds to provide a clear comparison of their pharmacology, efficacy, and safety profiles.
Quantitative Data Summary
The following tables summarize the key pharmacological and clinical characteristics of this compound and clozapine based on currently available data.
Table 1: Pharmacological Profile
| Feature | This compound | Clozapine |
| Primary Mechanism of Action | Biased agonist at the 5-HT2A receptor[1] | Antagonist at multiple neurotransmitter receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1A, α2A), muscarinic (M1-M5), and histamine (B1213489) (H1) receptors |
| Key Receptor Affinity | High affinity for 5-HT2A; weaker activity at 5-HT2B and 5-HT2C[1] | High affinity for D4, 5-HT2A, M1, H1, and α1A receptors |
| Functional Activity | Robust activation of β-arrestin 2 signaling pathway with little to no activation of Gq-mediated pathways[1] | Broad antagonist activity |
| Psychedelic Activity | Produces antipsychotic-like effects without the head-twitch response in animal models, suggesting a lack of psychedelic effects[1] | Non-psychedelic |
Table 2: Clinical and Preclinical Observations
| Feature | This compound | Clozapine |
| Therapeutic Indications | Investigational for psychiatric disorders | Treatment-resistant schizophrenia, reduction of suicidal behavior in schizophrenia |
| Reported Efficacy | Antipsychotic-like effects in animal models[1] | Superior efficacy in treatment-resistant schizophrenia compared to other antipsychotics |
| Key Side Effects | Data from human trials is not yet available. | Agranulocytosis, myocarditis, metabolic syndrome (weight gain, diabetes, dyslipidemia), seizures, sedation, hypersalivation, constipation |
| Dopamine D2 Receptor Occupancy | Does not directly target dopamine receptors | Moderate occupancy (typically <60%) |
Experimental Protocols
Understanding the methodologies behind the characterization of these compounds is crucial for interpreting the data.
Receptor Binding and Functional Assays for this compound and Clozapine
Objective: To determine the binding affinity and functional activity of the compounds at various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Clonal cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, D2) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding Assays:
-
Competition binding assays are performed by incubating the cell membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) and increasing concentrations of the unlabeled test compound (this compound or clozapine).
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The radioactivity is measured using liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
Functional Assays (for this compound):
-
Gq-mediated signaling (Calcium Mobilization): Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in intracellular calcium concentration upon application of this compound is measured using a fluorometer.
-
β-arrestin 2 Recruitment Assay: A bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based assay is used to measure the recruitment of β-arrestin 2 to the 5-HT2A receptor upon agonist stimulation with this compound.
-
Animal Models of Antipsychotic-like Activity
Objective: To assess the potential antipsychotic efficacy of the compounds in vivo.
Methodology:
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure: Rodents are habituated to the chamber. A series of trials are presented, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud pulse).
-
Drug Administration: Animals are administered this compound, clozapine, or a vehicle control prior to testing. Often, a psychotomimetic drug (e.g., phencyclidine (PCP) or ketamine) is used to disrupt PPI, and the ability of the test compound to reverse this disruption is measured.
-
Measurement: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
-
Phencyclidine (PCP)- or Amphetamine-Induced Hyperlocomotion:
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure: Animals are habituated to the open field. They are then administered a psychostimulant (PCP or amphetamine) to induce hyperlocomotion.
-
Drug Administration: The test compound (this compound or clozapine) is administered before the psychostimulant.
-
Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed. A reduction in hyperlocomotion is indicative of antipsychotic-like activity.
-
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and clozapine are best understood by visualizing their downstream signaling effects.
Caption: Comparative signaling pathways of this compound and Clozapine.
Caption: General experimental workflow for preclinical comparison.
Discussion
The comparison between this compound and clozapine highlights a fundamental divergence in therapeutic strategies for psychiatric disorders.
This compound: A Targeted, Biased Agonist Approach
This compound represents a highly specific and refined approach to modulating the 5-HT2A receptor. Its biased agonism, selectively activating the β-arrestin 2 pathway while avoiding the Gq pathway typically associated with the psychedelic effects of other 5-HT2A agonists, is a key innovation.[1] This targeted mechanism holds the promise of achieving therapeutic benefits, potentially for a range of psychiatric conditions, without inducing hallucinogenic experiences. The antipsychotic-like effects observed in animal models are promising, but extensive clinical trials are required to establish its efficacy and safety in humans.
Clozapine: The Broad-Spectrum, Multi-Receptor Antagonist
Clozapine's efficacy in treatment-resistant schizophrenia is well-established, but it comes at the cost of a complex and often burdensome side-effect profile. Its "promiscuous" binding to a wide array of neurotransmitter receptors is both its strength and its weakness. The simultaneous blockade of D2 and 5-HT2A receptors is considered central to its antipsychotic action, while its interactions with muscarinic, histaminic, and adrenergic receptors contribute significantly to its adverse effects. The need for regular blood monitoring due to the risk of agranulocytosis further complicates its clinical use.
Comparative Outlook
The development of compounds like this compound is driven by the need for more targeted therapies with improved safety and tolerability profiles compared to existing drugs like clozapine. While clozapine's broad-spectrum activity is effective in a patient population refractory to other treatments, the potential for a precisely targeted agent that harnesses a specific signaling pathway to achieve therapeutic effects represents a significant advancement.
The key questions for the future development of this compound will be:
-
Can the antipsychotic-like effects observed in preclinical models be translated to clinical efficacy in patients with schizophrenia or other psychiatric disorders?
-
Will the biased agonism at the 5-HT2A receptor prove to be a safe and well-tolerated mechanism in humans?
-
How will its efficacy and side-effect profile compare to not only clozapine but also other second-generation antipsychotics?
Conclusion
This compound and clozapine represent two distinct eras of neuropsychiatric drug discovery. Clozapine, a product of traditional pharmacology, offers robust efficacy through a multi-targeted approach, albeit with significant safety concerns. This compound, born from a modern understanding of receptor signaling and biased agonism, offers the potential for a more refined and targeted therapeutic intervention. While clozapine remains an indispensable tool for treatment-resistant schizophrenia, the continued investigation of novel mechanisms, as exemplified by this compound, is essential for the future of psychiatric medicine. The research community eagerly awaits further data from clinical trials to fully understand the therapeutic potential of this new class of compounds.
References
Tale of Two Twitches: Psilocybin vs. 25N-N1-Nap in Head-Twitch Response Assays
A Comparative Guide for Researchers in Psychedelic Drug Development
The head-twitch response (HTR) in rodents is a cornerstone preclinical assay for evaluating the potential psychedelic activity of novel compounds. This behavioral model is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. This guide provides a comparative analysis of the HTR induced by the classic psychedelic psilocybin and the novel compound 25N-N1-Nap, highlighting their distinct pharmacological profiles and the underlying signaling mechanisms. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in the nuanced landscape of psychedelic science.
Quantitative Comparison of Head-Twitch Response
The head-twitch response is a rapid, side-to-side head movement in rodents, and its frequency is a key indicator of a compound's psychedelic potential. Psilocybin, and its active metabolite psilocin, reliably induce a dose-dependent increase in HTR. In stark contrast, this compound, despite being a 5-HT2A receptor agonist, does not elicit this response.
| Compound | Animal Model | Doses Tested (mg/kg, i.p.) | Head-Twitch Response (Mean ± SEM) | Key Finding |
| Psilocin | C57BL/6J Mice | Vehicle | ~0 | Baseline |
| 0.3 | Increased significantly | Median effective dose ~0.3 mg/kg[1] | ||
| 0.6 | ~25 ± 5 | Significant increase[1] | ||
| 1.2 | ~25 ± 4 | Significant increase[1] | ||
| 2.4 | ~25 ± 3 | Significant increase[1] | ||
| 4.8 | ~15 ± 3 | Inverted U-shaped dose-response[1] | ||
| This compound | C57BL/6J Mice | Up to ~10 mg/kg (estimated) | No significant increase over vehicle | Does not induce HTR |
| 3 mg/kg (pretreatment) | - | Blocks DOI-induced HTR |
Note: The HTR data for psilocin is representative of a typical dose-response study. The doses and absolute number of twitches can vary between studies and laboratories.
Divergent Signaling Pathways: The Root of the Difference
The contrasting effects of psilocybin and this compound on the head-twitch response are rooted in their differential engagement of downstream signaling pathways following 5-HT2A receptor binding. Psilocybin acts as a relatively balanced agonist, activating both the Gq/11 protein pathway and the β-arrestin pathway. The activation of the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC), is understood to be critical for inducing the head-twitch response.
On the other hand, this compound is a β-arrestin-biased agonist. It preferentially activates the β-arrestin pathway while having minimal to no efficacy in activating the Gq/11 pathway. This functional selectivity explains its lack of psychedelic-like activity in the HTR assay. Furthermore, by engaging the 5-HT2A receptor without activating the Gq pathway, this compound can act as an antagonist to the HTR induced by other Gq-activating psychedelics like DOI.
Experimental Protocols: Head-Twitch Response Assay
The following provides a detailed methodology for a typical head-twitch response experiment using a magnetometer-based system, a common and objective method for quantifying HTR.
Animals: Male C57BL/6J mice are frequently used for HTR studies. They are housed under a reverse light-dark cycle with ad libitum access to food and water.
Surgical Procedure:
-
Mice are anesthetized using isoflurane (B1672236) or a similar anesthetic.
-
A small incision is made on the scalp to expose the skull.
-
A small, lightweight neodymium magnet is affixed to the skull between the ears using dental cement.
-
The incision is closed with sutures or surgical glue.
-
Animals are allowed a recovery period of at least one week before behavioral testing.
Experimental Procedure:
-
On the day of the experiment, mice are habituated to the testing environment, which consists of a cylindrical enclosure placed within a magnetometer coil.
-
Following habituation, mice are administered the test compound (e.g., psilocybin, this compound, or vehicle) via intraperitoneal (i.p.) injection.
-
Immediately after injection, the mouse is returned to the cylindrical enclosure, and the recording of head movements begins.
-
The recording period typically lasts for 30 to 60 minutes.
Data Acquisition and Analysis:
-
The movement of the head-mounted magnet induces a current in the magnetometer coil, which is recorded by a computer.
-
The raw signal is filtered and amplified.
-
Head-twitch events are identified based on their characteristic waveform, which is a rapid, high-frequency oscillation distinct from other movements like grooming or sniffing.
-
Automated software is often used to count the number of head twitches, and the data is typically binned into time intervals (e.g., 5-minute bins) to analyze the time course of the drug's effect.
Conclusion
The comparison between psilocybin and this compound in the head-twitch response assay provides a compelling illustration of the principle of functional selectivity at the 5-HT2A receptor. While psilocybin's balanced agonism at Gq and β-arrestin pathways leads to a robust HTR, this compound's β-arrestin bias results in a lack of this psychedelic-like behavioral effect. This distinction is critical for the development of novel therapeutics targeting the 5-HT2A receptor, where the goal may be to harness specific signaling pathways to achieve desired therapeutic outcomes without inducing psychedelic experiences. The HTR assay, therefore, remains an invaluable tool for dissecting the complex pharmacology of 5-HT2A receptor agonists.
References
Comparative Efficacy Analysis: Olanzapine vs. Traditional Antipsychotics
Disclaimer: The compound "25N-N1-Nap" could not be identified in publicly available scientific literature. Therefore, this guide provides a comparative analysis of a representative atypical antipsychotic, Olanzapine (B1677200) , against the traditional typical antipsychotic, Haloperidol (B65202) .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of Olanzapine and Haloperidol, supported by experimental data.
Introduction
The treatment of psychosis has evolved significantly with the development of atypical antipsychotics, which were designed to offer improved efficacy and a more favorable side-effect profile compared to traditional or typical antipsychotics. This guide provides a detailed comparison of Olanzapine, a widely prescribed atypical antipsychotic, and Haloperidol, a conventional typical antipsychotic. The comparison focuses on their receptor binding profiles, clinical efficacy as measured by the Positive and Negative Syndrome Scale (PANSS), and their respective side-effect profiles, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) | Receptor Function & Clinical Relevance |
| Dopamine (B1211576) D2 | High Affinity (~1-10) | Very High Affinity (~0.3-1) | Primary target for antipsychotic efficacy. High affinity is linked to the risk of EPS. |
| Serotonin (B10506) 5-HT2A | Very High Affinity (~1-4) | Moderate Affinity (~50-100) | 5-HT2A antagonism is a key feature of atypical antipsychotics, thought to improve negative symptoms and reduce EPS. |
| Muscarinic M1 | High Affinity (~20) | Low Affinity (~1000) | Antagonism is associated with anticholinergic side effects (e.g., dry mouth, constipation). |
| Histamine H1 | Very High Affinity (~1-7) | Moderate Affinity (~50-100) | Antagonism is linked to sedation and weight gain. |
| Alpha-1 Adrenergic | High Affinity (~20-50) | High Affinity (~10-20) | Antagonism can lead to orthostatic hypotension. |
Note: Ki values are approximate and can vary based on the specific experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Clinical Efficacy - PANSS Score Reduction
| Study/Parameter | Olanzapine | Haloperidol | Key Findings |
| PANSS Total Score Reduction | Statistically significant improvement | Effective, but often to a lesser extent than Olanzapine in some studies. | Olanzapine has been shown to produce a significantly greater improvement in total PANSS scores compared to haloperidol in several clinical trials[1][2]. |
| PANSS Negative Symptom Reduction | Statistically significant improvement | Less effective than Olanzapine. | Olanzapine demonstrates superior efficacy in improving negative symptoms compared to haloperidol[1][2]. |
| PANSS Positive Symptom Reduction | Effective | Effective | Both drugs are effective in treating positive symptoms, with some studies showing comparable efficacy. |
Table 3: Key Side-Effect Profiles
| Side Effect | Olanzapine | Haloperidol | Clinical Significance |
| Extrapyramidal Symptoms (EPS) | Low incidence. | High incidence. | Olanzapine has a statistically significantly lower risk of inducing EPS, including parkinsonism, dystonia, and akathisia, compared to haloperidol[3][4][5][6][7]. |
| Weight Gain | High risk. | Low to moderate risk. | Olanzapine is associated with a significantly higher risk of weight gain and metabolic disturbances[4][8][9][10][11][12]. |
| Metabolic Syndrome (including Diabetes) | Increased risk. | Lower risk compared to Olanzapine. | Olanzapine treatment is associated with a higher incidence of new-onset diabetes and dyslipidemia[8][9][10][11][13]. |
| Sedation | Common. | Less common. | Due to its high affinity for H1 receptors, Olanzapine is more sedating than Haloperidol. |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol provides a general methodology for determining the binding affinity of a compound to a specific receptor, such as the dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Olanzapine and Haloperidol for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor.
-
Radioligand, e.g., [3H]Spiperone, a high-affinity D2 antagonist.
-
Test compounds: Olanzapine and Haloperidol.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Olanzapine and Haloperidol. Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and varying concentrations of the test compound or vehicle. To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) is added to a set of wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Efficacy Assessment using PANSS
This protocol outlines a typical design for a clinical trial comparing the efficacy of Olanzapine and Haloperidol in patients with schizophrenia.
Objective: To compare the efficacy of Olanzapine and Haloperidol in reducing the symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).
Study Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
Participants: Patients diagnosed with schizophrenia according to DSM-5 criteria, experiencing an acute exacerbation of psychotic symptoms.
Procedure:
-
Screening and Baseline Assessment: Eligible patients undergo a screening period to confirm their diagnosis and assess baseline symptom severity using the PANSS. The PANSS is a 30-item scale that rates symptoms on a scale of 1 (absent) to 7 (extreme), covering positive, negative, and general psychopathology domains[14][15][16][17].
-
Randomization: Patients are randomly assigned to receive either Olanzapine (e.g., 10-20 mg/day) or Haloperidol (e.g., 5-15 mg/day) for a fixed duration (e.g., 6-8 weeks).
-
Treatment and Monitoring: Patients receive the assigned treatment and are monitored regularly for efficacy and safety. The PANSS is administered at specified intervals (e.g., weekly) by trained and calibrated raters to assess changes in symptom severity.
-
Data Analysis: The primary efficacy endpoint is the change from baseline in the total PANSS score. Secondary endpoints may include changes in PANSS subscale scores (positive and negative), clinical global impression (CGI) scores, and rates of treatment discontinuation. Statistical analyses are performed to compare the treatment groups.
Mandatory Visualizations
Caption: Simplified signaling pathway of dopamine D2 and serotonin 5-HT2A receptors, the primary targets of antipsychotic drugs.
Caption: Experimental workflow for a radioligand receptor binding assay.
Conclusion
Olanzapine, an atypical antipsychotic, exhibits a broader receptor binding profile than the traditional antipsychotic, Haloperidol, notably with high affinity for both dopamine D2 and serotonin 5-HT2A receptors[12][18][19][20]. This pharmacological difference is believed to contribute to Olanzapine's superior efficacy in treating the negative symptoms of schizophrenia and its lower propensity to cause extrapyramidal side effects[1][3][5][6][7]. However, Olanzapine's affinity for other receptors, such as histaminic H1 and muscarinic M1, is associated with a higher incidence of side effects like sedation and significant weight gain, which can lead to metabolic syndrome[4][8][9][10][11][12][13].
In contrast, Haloperidol's potent and selective antagonism of the D2 receptor is effective for positive symptoms but is also responsible for its high risk of EPS[4][5][6][7]. The choice between these agents requires a careful consideration of the patient's symptom profile, tolerability, and risk factors for metabolic complications. This comparative guide underscores the importance of a multifaceted approach to evaluating antipsychotic efficacy, extending beyond simple D2 receptor antagonism to a more comprehensive understanding of receptor pharmacology and its clinical consequences.
References
- 1. Olanzapine versus haloperidol in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Extrapyramidal symptoms and tolerability of olanzapine versus haloperidol in the acute treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol compared to olanzapine for people with schizophrenia | Cochrane [cochrane.org]
- 5. droracle.ai [droracle.ai]
- 6. Frequency of Extrapyramidal Adverse Reactions in Schizophrenic Outpatients Treated with Risperidone, Olanzapine, Quetiapine or Haloperidol : Results of the EIRE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Haloperidol and olanzapine mediate metabolic abnormalities through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Olanzapine Is Faster than Haloperidol in Inducing Metabolic Abnormalities in Schizophrenic and Bipolar Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotics: Olanzapine cause changes in metabolism earlier than expected - Xagena [xagena.it]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A novel way to quantify schizophrenia symptoms in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shmsafety.com [shmsafety.com]
- 16. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. esmed.org [esmed.org]
- 18. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Olanzapine - Wikipedia [en.wikipedia.org]
Cross-Validation of NAP (Davunetide) Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective peptide NAP (davunetide), likely the intended subject of the query "25N-N1-Nap," based on available preclinical data. NAP, an eight-amino-acid peptide (sequence: NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP), has demonstrated significant therapeutic potential across a range of animal models of neurodegenerative diseases and neuronal injury.[1][2] Its primary mechanism of action involves the stabilization of microtubules, crucial components of the neuronal cytoskeleton.[3][4]
This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs to offer an objective comparison of NAP's performance.
Data Presentation: Efficacy of NAP in Preclinical Animal Models
The following tables summarize the quantitative outcomes of NAP administration in various animal models of neurodegeneration and neuronal injury.
Table 1: NAP Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
| Animal Model | Treatment Protocol | Key Efficacy Endpoint | Quantitative Result | Citation |
| SOD1-G93A Mouse | Acute treatment | Anterograde axonal transport rate | Normalized transport rates, reversing significant reductions observed in untreated ALS mice. | [3][5] |
| SOD1-G93A Mouse | Chronic daily treatment | Lifespan | Significantly prolonged lifespan compared to vehicle-treated controls. | [5][6] |
| SOD1-G93A Mouse | Chronic daily treatment | Motor Neuron Protection | Significantly protected spinal cord motor neurons from ALS-like pathology. | [3][5] |
| SOD1-G93A Mouse | Chronic daily treatment | Tau Hyperphosphorylation | Significantly reduced tau hyperphosphorylation in the brain. | [5][7] |
Table 2: NAP Efficacy in Tauopathy and Synucleinopathy Models
| Animal Model | Treatment Protocol | Key Efficacy Endpoint | Quantitative Result | Citation |
| Drosophila (htau0N3R) | 24-hour NAP treatment | Axonal transport | Rescued tau-mediated disruption of axonal transport. | [8] |
| Drosophila (htau0N3R) | NAP treatment | Microtubule number per axon | Increased the number of intact microtubules from 5.32 to 8.07, matching control levels (8.10). | [8] |
| Thy1-aSyn Mouse (Parkinson's-like model) | 2 µ g/day , 5 days/week for 24 weeks (intranasal) | p-tau/total tau ratio (subcortical region) | Significantly decreased the elevated ratio of phosphorylated tau to total tau. | [9][10] |
| Thy1-aSyn Mouse (Parkinson's-like model) | 15 µ g/day , 5 days/week for 24 weeks (intranasal) | p-tau/total tau ratio (cerebellum) | Induced a decrease in the p-tau/total tau ratio. | [9][10] |
| Triple Transgenic Mouse (Alzheimer's model) | Intranasal dosing | Amyloid accumulation & Tau hyperphosphorylation | Reduced both amyloid pathology and tau hyperphosphorylation. | [2] |
Table 3: NAP Efficacy in Neuronal Injury Models
| Animal Model | Treatment Protocol | Key Efficacy Endpoint | Quantitative Result | Citation |
| Spontaneously Hypertensive Rat (Ischemic Stroke) | 3 µg/kg IV post-stroke | Infarct Volume & Motor Disability | Significantly reduced infarct volumes and motor disability compared to vehicle. | [1] |
| Spontaneously Hypertensive Rat (Ischemic Stroke) | 3 µg/kg IV post-stroke | Apoptotic Cells | A significant reduction in the number of apoptotic cells was observed in the NAP-treated group. | [1] |
| Rat Primary Hippocampal Culture (Hypoxia) | 15fM prophylactic treatment | Neuronal Cell Death | Provided protection against hypoxia-induced cell death. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of the presented data. Below are summaries of key experimental protocols cited in this guide.
ALS Mouse Model (SOD1-G93A)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (TgN(SOD1-G93A)1Gur), which develop a progressive motor neuron disease similar to ALS.[3][5][12]
-
Treatment Administration:
-
Chronic Treatment: Daily intraperitoneal or intranasal administration of NAP (or its D-amino acid analogue, D-NAP) or vehicle, initiated near disease onset or prophylactically from a young age.[5][7]
-
Acute Treatment: A single dose of NAP administered to assess immediate effects on biological markers.[5]
-
-
Key Efficacy Endpoints:
-
Axonal Transport: Measured in vivo using Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). This technique tracks the movement of manganese ions along axons to estimate transport rates.[3][5]
-
Motor Function & Survival: Assessed through behavioral tests and monitoring lifespan until disease end-stage.[5]
-
Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron survival and assess for pathological changes, such as tau hyperphosphorylation, using immunohistochemistry.[5]
-
Parkinson's-like Synucleinopathy Mouse Model (Thy1-aSyn)
-
Animal Model: Mice overexpressing wild-type human α-synuclein under the Thy1 promoter, which develop features reminiscent of Parkinson's disease.[9][10]
-
Treatment Administration: Intermittent intranasal administration of NAP (2 µg or 15 µg per mouse) or vehicle, five days a week for 24 weeks, starting at 4 weeks of age.[10]
-
Key Efficacy Endpoints:
-
Behavioral Analysis: Assessed hyperactivity and habituation in an open field test and olfactory function using a buried pellet test.[9][10]
-
Biochemical Analysis: Western blot analysis of brain tissue (subcortical region and cerebellum) to quantify levels of total tau and phosphorylated tau (p-tau).[9]
-
Ischemic Stroke Rat Model
-
Animal Model: Spontaneously hypertensive rats subjected to permanent middle cerebral artery occlusion (pMCAO) via craniotomy and electrocoagulation to induce a stroke.[1]
-
Treatment Administration: Intravenous injection of NAP (3 µg/kg) or a vehicle control one hour post-occlusion.[1]
-
Key Efficacy Endpoints:
-
Motor and Behavioral Deficits: Assessed at 24 hours and up to 30 days post-stroke using standardized neurological scoring systems.[1]
-
Infarct Volume: Determined from brain sections at specified time points to measure the extent of tissue damage.[1]
-
Apoptosis: Quantification of programmed cell death in the peri-infarct region using histological markers.[1]
-
Visualizations: Pathways and Workflows
Signaling Pathway of NAP's Neuroprotective Action
The neuroprotective effects of NAP are primarily attributed to its interaction with the neuronal cytoskeleton. NAP binds to tubulin and microtubule end-binding proteins (EB1/EB3), promoting microtubule assembly and stability.[4][13][14] This action is critical for maintaining neuronal structure, facilitating axonal transport, and protecting against tau-mediated pathology.[5][14] Additionally, NAP has been shown to activate pro-survival signaling pathways such as PI3K/Akt and MAPK/MEK1.[1]
Caption: Simplified signaling pathway of NAP's neuroprotective action.
Experimental Workflow for Preclinical Efficacy Testing
The validation of a neuroprotective agent like NAP in an animal model typically follows a structured workflow, from disease induction to multi-level analysis.
Caption: General workflow for assessing NAP efficacy in animal models.
Conclusion
The collective preclinical evidence strongly supports the neuroprotective effects of NAP (davunetide) across multiple animal models, targeting diverse pathological mechanisms including microtubule instability, impaired axonal transport, tauopathy, and apoptosis. Its efficacy in models of ALS, Alzheimer's disease, Parkinson's disease, and ischemic stroke highlights its potential as a broad-spectrum neuroprotective agent. While direct, head-to-head comparative studies with other neuroprotective agents are limited, the data presented in this guide provides a robust foundation for researchers to evaluate the cross-validated performance of NAP and inform future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Davunetide | ALZFORUM [alzforum.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. NAP, a neuroprotective drug candidate in clinical trials, stimulates microtubule assembly in the living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAP (davunetide) modifies disease progression in a mouse model of severe neurodegeneration: protection against impairments in axonal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-NAP prophylactic treatment in the SOD mutant mouse model of amyotrophic lateral sclerosis: review of discovery and treatment of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAP (davunetide) rescues neuronal dysfunction in a Drosophila model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal NAP (davunetide) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAP (davunetide) protects primary hippocampus culture by modulating expression profile of antioxidant genes during limiting oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. Microtubule stabilising peptides: new paradigm towards management of neuronal disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Arrestin Recruitment by 25N-N1-Nap and Serotonin at the 5-HT2A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the beta-arrestin recruitment profiles of the novel compound 25N-N1-Nap and the endogenous neurotransmitter serotonin (B10506) at the serotonin 2A (5-HT2A) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the distinct signaling pathways activated by these two agonists.
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a variety of therapeutic agents, particularly in the fields of psychiatry and neurology. Upon activation, the 5-HT2A receptor can initiate signaling through two primary pathways: the Gq protein-mediated pathway, which leads to the production of intracellular second messengers, and the beta-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, has opened new avenues for drug discovery, aiming to develop compounds with more specific therapeutic effects and fewer side effects.
This guide focuses on comparing the beta-arrestin recruiting properties of this compound, a recently identified biased agonist, with that of serotonin, the natural, "unbiased" agonist of the 5-HT2A receptor.
Quantitative Comparison of Agonist Activity
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound and serotonin in recruiting beta-arrestin 2 and activating the Gq pathway at the human 5-HT2A receptor. The data is derived from studies utilizing Bioluminescence Resonance Energy Transfer (BRET) assays.[1][2]
| Agonist | Pathway | Potency (EC50) [nM] | Efficacy (Emax) [% of Serotonin] |
| This compound | Beta-Arrestin 2 Recruitment | 3.1 | 105 |
| Gq Dissociation | >10,000 | 10 | |
| Serotonin | Beta-Arrestin 2 Recruitment | 130 | 100 |
| Gq Dissociation | 11 | 100 |
Table 1: Comparative quantitative data for this compound and Serotonin at the 5-HT2A receptor. Data extracted from Wallach et al., 2023.[1][2]
The data clearly illustrates the biased agonism of this compound. It is a potent and full agonist for beta-arrestin 2 recruitment, with an EC50 value significantly lower than that of serotonin and a comparable maximal effect.[1] In stark contrast, this compound demonstrates very weak activity at the Gq pathway, with a high EC50 and low efficacy.[1] Serotonin, on the other hand, acts as a balanced agonist, potently activating both the beta-arrestin 2 and Gq signaling cascades.[3]
Signaling Pathway Diagrams
The distinct signaling profiles of this compound and serotonin at the 5-HT2A receptor can be visualized in the following diagrams.
Experimental Protocols
The quantitative data presented in this guide are typically generated using resonance energy transfer-based assays, such as BRET or FRET, or enzyme complementation assays like the NanoBiT® system. These methods allow for the real-time monitoring of protein-protein interactions in living cells.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Beta-Arrestin 2 Recruitment
This protocol provides a general framework for a BRET assay to measure agonist-induced beta-arrestin 2 recruitment to the 5-HT2A receptor.
Principle:
BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Venus, a yellow fluorescent protein) when they are in close proximity (<10 nm).[4][5] In this context, the 5-HT2A receptor is tagged with Rluc, and beta-arrestin 2 is tagged with Venus. Agonist binding to the receptor induces a conformational change, leading to the recruitment of beta-arrestin 2-Venus to the receptor-Rluc, resulting in an increase in the BRET signal.[5][6]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids:
-
Human 5-HT2A receptor C-terminally tagged with Rluc8 (5-HT2A-Rluc8)
-
Human beta-arrestin 2 N-terminally tagged with Venus (Venus-β-arrestin 2)
-
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (this compound, serotonin)
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates at an appropriate density to reach ~80-90% confluency on the day of transfection.
-
Co-transfect cells with the 5-HT2A-Rluc8 and Venus-β-arrestin 2 plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of receptor to beta-arrestin plasmid is 1:15.[2]
-
Incubate the transfected cells for 24-48 hours.
-
-
Assay Performance:
-
On the day of the assay, replace the culture medium with a serum-free medium or a suitable assay buffer.
-
Prepare serial dilutions of the test compounds (this compound and serotonin).
-
Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes.
-
Measure the baseline luminescence at two wavelengths: one for the donor (e.g., 485 nm for Rluc) and one for the acceptor (e.g., 530 nm for Venus).
-
Add the test compounds to the wells.
-
Measure the luminescence at both wavelengths again after a specific incubation period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the baseline BRET ratio (before compound addition) from the post-stimulation BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Experimental Workflow using Graphviz
Conclusion
The comparative analysis of this compound and serotonin reveals a striking difference in their functional profiles at the 5-HT2A receptor. Serotonin acts as a balanced agonist, activating both Gq and beta-arrestin signaling pathways.[3] In contrast, this compound is a potent and efficacious biased agonist, selectively engaging the beta-arrestin 2 pathway with minimal to no activation of the Gq pathway.[1] This functional selectivity highlights the potential for developing novel therapeutics that can fine-tune 5-HT2A receptor signaling to achieve desired clinical outcomes while potentially avoiding the side effects associated with broad-spectrum agonism. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the nuanced pharmacology of these and other compounds targeting the 5-HT2A receptor.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of NAP (Davunetide) and Other Microtubule-Stabilizing Agents in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of NAP (davunetide), a novel neuroprotective peptide, with other microtubule-stabilizing agents. The information is curated to facilitate an objective evaluation based on available preclinical and clinical data, with a focus on quantitative metrics, experimental methodologies, and underlying signaling pathways.
Overview of NAP (Davunetide) and Alternatives
NAP (davunetide) is an eight-amino-acid peptide (NAPVSIPQ) derived from the activity-dependent neuroprotective protein (ADNP).[1] It has demonstrated potent neuroprotective effects in a variety of preclinical models of neuronal injury.[1][2] The primary mechanism of NAP's action is believed to be its interaction with and stabilization of microtubules, which are crucial for neuronal structure and function.[2] Additionally, NAP has been shown to exert anti-apoptotic effects, protecting neurons from programmed cell death.[1][3]
For the purpose of this guide, NAP (davunetide) will be compared with two other well-characterized microtubule-stabilizing agents that have been investigated for their effects on the nervous system:
-
Paclitaxel (B517696): A widely used chemotherapy agent that stabilizes microtubules, but its clinical use is limited by significant neurotoxicity.[4][5][6][7]
-
Epothilone (B1246373) D: A brain-penetrant microtubule-stabilizing agent that has shown promise in preclinical models of tauopathy.[8][9][10][11][12]
Quantitative Comparison of Neuroprotective and Neurotoxic Effects
The following tables summarize key quantitative data from preclinical and clinical studies of NAP (davunetide) and its alternatives. It is important to note that these data are from separate studies and may not be directly comparable due to variations in experimental design.
Table 1: Preclinical Neuroprotective Efficacy
| Compound | Model System | Insult/Disease Model | Key Efficacy Readout | Result |
| NAP (Davunetide) | In vitro (cell culture) | Various toxic insults | Potent neuroprotection | Effective in protecting against cell death and microtubule disruption.[13] |
| In vivo (transgenic mice) | Tauopathy | Amelioration of tau pathology and improved cognitive performance | Reduced deposition of hyperphosphorylated, insoluble tau and improved performance in the Morris water maze.[13] | |
| In vivo (STOP+/- mice) | Schizophrenia model | Cognitive behavior | Significantly decreased hyperactivity and protected visual memory.[14] | |
| Epothilone D | In vivo (PS19 tau transgenic mice) | Tauopathy | Improved CNS microtubule density and axonal integrity | Weekly low doses for 3 months significantly improved these parameters and reduced cognitive deficits.[11] |
| In vivo (aged PS19 mice with pre-existing pathology) | Tauopathy | Reduced neurotoxicity and improved cognitive performance | Treatment reduced axonal dystrophy, increased axonal microtubule density, and improved fast axonal transport and cognitive performance.[8] |
Table 2: Clinical Trial Outcomes
| Compound | Condition | Key Efficacy Endpoint | Result | p-value |
| NAP (Davunetide) | Amnestic Mild Cognitive Impairment | Memory scores | Increased memory scores.[1] | Not consistently reported |
| Schizophrenia | Functional daily behaviors | Enhanced functional daily behaviors.[1] | Not consistently reported | |
| Progressive Supranuclear Palsy (PSP) | Change from baseline in PSPRS and SEADL scores | No significant difference compared to placebo.[13][15] | PSPRS: p=0.41, SEADL: p=0.92[15] |
Table 3: Neurotoxicity Profile
| Compound | Model System | Key Toxicity Readout | Result |
| NAP (Davunetide) | Preclinical (rats and dogs) and Clinical Trials | General safety and tolerability | Well-tolerated with no major adverse events reported.[3][16] |
| Paclitaxel | In vitro (iPSC-derived sensory neurons) | Axonal retraction and reduced neuronal network | Concentration-dependent neurotoxicity observed.[4] |
| In vitro (DRG neurons) | Neuronal death | 1 µM paclitaxel caused ~40% neuronal death at 24h and ~80% at 48h.[6] | |
| Clinical | Peripheral neuropathy | Dose-limiting side effect.[5][7] | |
| Epothilone D | In vivo (aged PS19 mice) | Side effects | No dose-limiting side effects observed at effective neuroprotective doses.[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NAP (Davunetide)
NAP exerts its neuroprotective effects through the modulation of several key signaling pathways. Its primary action is the stabilization of microtubules. This leads to the activation of pro-survival pathways, including the PI3K/Akt and MAPK/MEK1 pathways, and the inhibition of apoptotic cascades.
Experimental Workflow for Assessing Neuroprotective Compounds
The following diagram illustrates a general workflow for the preclinical assessment of neuroprotective compounds like NAP and its alternatives.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To quantify the neuroprotective effect of a compound against a specific neurotoxin in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
Complete culture medium
-
Neurotoxin of choice (e.g., glutamate, amyloid-beta peptide)
-
Test compound (e.g., NAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To determine if a neuroprotective compound activates the pro-survival PI3K/Akt signaling pathway.
Materials:
-
Cultured neuronal cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with the test compound for various time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).
-
Densitometry Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
Conclusion
NAP (davunetide) has demonstrated significant neuroprotective potential in a range of preclinical models, primarily through its mechanism of microtubule stabilization and activation of pro-survival signaling pathways.[1][2] However, its clinical translation has faced challenges, with a notable lack of efficacy in a Phase 2/3 trial for Progressive Supranuclear Palsy.[13][15]
In comparison, other microtubule-stabilizing agents like paclitaxel are limited by severe neurotoxicity, making them unsuitable for chronic neurodegenerative conditions.[4][5][6][7] Epothilone D, with its ability to cross the blood-brain barrier and its promising preclinical efficacy in tauopathy models with a better safety profile, represents a compelling alternative.[8][9][10][11][12]
References
- 1. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Davunetide: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Microtubule-Stabilizing Agent, Epothilone D, Reduces Axonal Dysfunction, Neurotoxicity, Cognitive Deficits, and Alzheimer-Like Pathology in an Interventional Study with Aged Tau Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. alzforum.org [alzforum.org]
- 11. researchgate.net [researchgate.net]
- 12. The microtubule-stabilizing agent, epothilone D, reduces axonal dysfunction, neurotoxicity, cognitive deficits, and Alzheimer-like pathology in an interventional study with aged tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAP (davunetide) enhances cognitive behavior in the STOP heterozygous mouse--a microtubule-deficient model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 25N-N1-Nap: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the research chemical 25N-N1-Nap, ensuring operational integrity and personnel safety in laboratory settings.
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a phenethylamine (B48288) derivative and potent 5-HT2A receptor agonist.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its nature and for the safe handling during the disposal process.
| Property | Value |
| IUPAC Name | N-[(naphthalen-1-yl)methyl]-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminoethane[1] |
| Molecular Formula | C21H22N2O4[1][3] |
| Molar Mass | 366.417 g·mol−1[1][3] |
| Appearance | Not explicitly stated, handle as a potentially potent solid or liquid. |
| Solubility | Not explicitly stated, assume limited aqueous solubility. |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals and should be executed in strict adherence to institutional and local regulations.[4][5][6][7][8]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous outcomes.
3. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container. The original container, if empty and in good condition, is often a suitable choice.[8]
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound" or "N-[(naphthalen-1-yl)methyl]-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminoethane".
-
The label should also indicate the start date of waste accumulation.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of waste generation.
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from ignition sources and incompatible materials.
5. Arranging for Professional Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][7]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS office with all necessary information, including the chemical name and quantity of the waste.
6. Documentation:
-
Maintain accurate records of the generation and disposal of this compound waste as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C21H22N2O4 | CID 170453317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Framework for Handling Novel Compounds Like 25N-N1-Nap
Disclaimer: The compound "25N-N1-Nap" is not found in publicly available chemical databases or safety literature. Therefore, this document provides a comprehensive safety and handling framework for a novel or uncharacterized chemical compound, a critical competency for research and drug development professionals. This guidance must be adapted to the specific physical and toxicological properties of the compound as they are determined. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
Immediate Safety Protocols: A Step-by-Step Approach
Handling an unknown substance requires a cautious and systematic approach. The following protocol outlines the essential steps for safely managing a novel compound like this compound in a laboratory setting.
Experimental Protocol: Initial Handling of a Novel Chemical Compound
-
Hazard Assessment: Before any handling, a thorough risk assessment is mandatory.[1][2][3] This involves reviewing any available data on the compound or similar chemical structures to anticipate potential hazards such as toxicity, reactivity, flammability, and corrosivity.[2] The Safety Data Sheet (SDS) is a primary source for this information.[4] If an SDS is not available, the compound must be treated as highly hazardous.
-
Engineering Controls: All work with novel solid or liquid compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] For highly potent or volatile compounds, a glove box may be necessary.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[7][8] See the tables below for detailed PPE specifications.
-
Spill Preparedness: Ensure a chemical spill kit compatible with the potential hazards of the compound is readily accessible.[9]
-
Waste Segregation: All waste generated from handling the compound, including contaminated PPE, must be treated as hazardous waste.[10][11]
-
Decontamination: All surfaces and equipment must be decontaminated after use. The appropriate decontamination solution will depend on the chemical properties of the compound.
-
Documentation: Meticulously document all handling procedures, quantities used, and any observed reactions or incidents.
Personal Protective Equipment (PPE) Specifications
The selection of PPE is critical and should be based on a thorough risk assessment.[12] The following tables provide a general guideline for PPE when handling a novel compound with unknown hazards.
Table 1: Recommended PPE for Handling this compound
| Body Part | Recommended Protection | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield.[13][14] | Provides protection from splashes, sprays, and airborne particles.[14] |
| Body | A lab coat worn over long-sleeved clothing that covers the entire body.[15] For larger quantities or splash risks, a chemical-resistant apron or coveralls should be used.[14] | Protects the skin from contact with the chemical.[15] |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[16][17][18] | Provides a barrier against skin absorption and allows for safe removal of the outer glove if contaminated. |
| Feet | Closed-toe shoes made of a durable material.[15] | Protects feet from spills and falling objects. |
Table 2: Respiratory Protection Guidelines
| Scenario | Recommended Respirator | Justification |
| Handling small quantities of a non-volatile solid in a fume hood | An N95 respirator may be sufficient to protect against inhalation of fine powders.[5] | Provides protection against particulate matter.[5][19] |
| Handling volatile compounds or when there is a risk of aerosol generation | A half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates is necessary.[19][20] | Filters out harmful gases, vapors, and particles.[19] |
| Emergency spill or uncontrolled release | A self-contained breathing apparatus (SCBA) may be required.[21] | Provides a clean air supply in a hazardous environment.[21] |
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for safety and compliance.
Operational Workflow Diagram
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. nscc.edu [nscc.edu]
- 10. cdc.gov [cdc.gov]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. Controlling Laboratory Chemical Hazards | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. realsafety.org [realsafety.org]
- 15. slu.edu [slu.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 18. hivissafety.com [hivissafety.com]
- 19. scienceequip.com.au [scienceequip.com.au]
- 20. Respiratory protective equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 21. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
